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  • Product: 3-Amino-2-methyl-1,1-diphenylpropan-2-ol
  • CAS: 764597-32-2

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

An In-depth Technical Guide to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol: Chemical Structure, Properties, and Synthesis For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, a substituted propanolamine with potential applications in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule in public databases, this document synthesizes information from closely related analogues and established synthetic methodologies for this class of compounds.

Chemical Structure and Nomenclature

The nomenclature of substituted propanolamines can vary. For the purpose of this guide, 3-Amino-2-methyl-1,1-diphenylpropan-2-ol refers to the chemical structure with a primary amine at the third carbon, and a methyl group and a hydroxyl group on the second carbon of the propanol backbone. The first carbon is substituted with two phenyl groups.

Key Structural Features:

  • Chiral Center: The carbon at the second position (C2) is a chiral center, meaning this compound can exist as a pair of enantiomers.

  • Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which influences its reactivity.

  • Steric Hindrance: The two phenyl groups and the methyl group create significant steric hindrance around the hydroxyl group.

Caption: Chemical structure of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.

Physicochemical Properties

PropertyValue (for 2-Methyl-3-(methylamino)-1,1-diphenylpropan-2-ol)Source
Molecular Formula C17H21NOPubChem[1]
Molecular Weight 255.35 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 255.162314293PubChem[1]
Topological Polar Surface Area 32.3 ŲPubChem[1]

Synthesis Methodology

A robust and generally applicable synthetic route for 3-amino-1,1-diaryl-2-propanols involves the regiospecific ring-opening of a 1,1-diaryl-2,3-epoxypropane intermediate with an appropriate amine.[2] For the synthesis of the primary amine, 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, ammonia would be the nucleophile of choice.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a suitable benzophenone derivative.

G start Benzophenone Derivative step1 Formation of 1,1-diaryl-2,3-epoxypropane intermediate start->step1 step2 Regiospecific ring-opening with ammonia step1->step2 product 3-Amino-2-methyl-1,1-diphenylpropan-2-ol step2->product

Caption: Proposed synthetic workflow for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general method described for analogous compounds and should be adapted and optimized for the specific synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.[2]

Step 1: Synthesis of 1,1-Diphenyl-2-methyl-2,3-epoxypropane

  • Starting Material: A suitable precursor derived from a benzophenone.

  • Epoxidation: The precursor is treated with an epoxidizing agent, such as a peroxy acid (e.g., m-CPBA), in an appropriate solvent (e.g., dichloromethane) to form the epoxide ring.

  • Work-up and Purification: The reaction mixture is washed to remove acidic byproducts, dried, and the solvent is removed under reduced pressure. The crude epoxide is then purified, typically by column chromatography.

Step 2: Ring-opening of the Epoxide with Ammonia

  • Reaction Setup: The purified 1,1-Diphenyl-2-methyl-2,3-epoxypropane is dissolved in a suitable solvent, such as methanol, in a pressure-resistant vessel.

  • Amination: The solution is saturated with ammonia gas at a low temperature, and the vessel is sealed. The reaction is then heated to facilitate the nucleophilic attack of ammonia on the less sterically hindered carbon of the epoxide ring.

  • Work-up and Purification: After the reaction is complete, the vessel is cooled, and the excess ammonia and solvent are removed. The resulting crude product is then purified by crystallization or column chromatography to yield 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.

Potential Applications in Drug Discovery

Substituted 3-amino-1,1-diaryl-2-propanols have been investigated for their potential as antidepressant agents.[2] A study on a series of these compounds revealed that they possess potent activity in preventing reserpine-induced effects in mice, a classic animal model for screening potential antidepressants.[2]

The rationale for their potential therapeutic effect lies in their structural similarity to known neuroactive compounds. The diphenylpropylamine scaffold is a feature of several centrally acting drugs. The specific substitutions on the propanol backbone, such as the methyl and hydroxyl groups, can modulate the compound's pharmacological profile, including its potency, selectivity for specific neurotransmitter systems, and pharmacokinetic properties.

Furthermore, compounds in this class were found to have a reduced propensity for undesirable peripheral anticholinergic effects compared to established antidepressants like imipramine, suggesting a potentially more favorable side-effect profile.[2]

Conclusion

3-Amino-2-methyl-1,1-diphenylpropan-2-ol is a chiral amino alcohol with a complex three-dimensional structure that holds promise for applications in medicinal chemistry, particularly in the development of novel antidepressant agents. While experimental data for this specific molecule is scarce, established synthetic routes for analogous compounds provide a clear path for its preparation. Further research is warranted to fully characterize its physicochemical properties and to explore its pharmacological activity in greater detail. The insights provided in this guide, based on the available scientific literature, offer a solid foundation for researchers and drug development professionals interested in this class of compounds.

References

  • Cain, C. K., et al. (1983). Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Journal of Medicinal Chemistry, 26(7), 955-961. [Link]

  • PubChem. (n.d.). 2-Methyl-3-(methylamino)-1,1-diphenylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

A Comprehensive Spectroscopic Guide to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol: An In-depth Analysis of Predicted NMR and IR Data

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-2-methyl-1,1-diphenylpropan-2-ol is a complex organic molecule featuring a tertiary alcohol, a primary amine, and two phenyl groups. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methyl-1,1-diphenylpropan-2-ol is a complex organic molecule featuring a tertiary alcohol, a primary amine, and two phenyl groups. The strategic placement of these functional groups imparts specific chemical properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of new derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for unambiguous structure determination.[1] This guide provides a detailed, predicted analysis of the ¹H NMR, ¹³C NMR, and IR spectra of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, offering a foundational reference for researchers working with this or structurally related compounds.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) within a molecule.[2] The predicted ¹H NMR spectrum of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol offers a detailed fingerprint of its molecular structure.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[3] The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH and -NH₂).

  • Instrument Setup: The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[3]

  • Data Acquisition: Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.[3]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[4]

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.20 - 7.40Multiplet10HAromatic protons (C₆H₅)
~ 4.10Singlet1HMethine proton (-CHPh₂)
~ 2.85Singlet2HMethylene protons (-CH₂NH₂)
~ 2.50 (broad)Singlet1HHydroxyl proton (-OH)
~ 1.60 (broad)Singlet2HAmine protons (-NH₂)
~ 1.10Singlet3HMethyl protons (-CH₃)
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol is expected to exhibit several distinct signals corresponding to the different proton environments in the molecule:

  • Aromatic Protons (δ ~ 7.20 - 7.40 ppm): The ten protons on the two phenyl groups are expected to resonate in the downfield region of the spectrum.[5] Their complex splitting pattern arises from the various coupling interactions between ortho, meta, and para protons.

  • Methine Proton (δ ~ 4.10 ppm): The single proton attached to the carbon bearing the two phenyl groups is significantly deshielded by the aromatic rings and is expected to appear as a singlet.

  • Methylene Protons (δ ~ 2.85 ppm): The two protons of the methylene group adjacent to the primary amine are expected to be chemically equivalent and thus appear as a singlet. The electron-withdrawing effect of the nitrogen atom causes a downfield shift.

  • Hydroxyl and Amine Protons (δ ~ 2.50 and 1.60 ppm): The chemical shifts of the hydroxyl and amine protons are highly variable and depend on factors such as solvent, concentration, and temperature.[6] They often appear as broad singlets due to chemical exchange and hydrogen bonding. A D₂O exchange experiment can confirm their assignment, as these peaks would disappear from the spectrum.

  • Methyl Protons (δ ~ 1.10 ppm): The three protons of the methyl group are in a shielded environment and are expected to resonate as a singlet in the upfield region of the spectrum.

Workflow for ¹H NMR Analysis

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent tube Transfer to NMR tube prep->tube instrument Place sample in NMR spectrometer tube->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process reference Reference to TMS process->reference interpret Interpret Spectrum (Chemical Shift, Integration, Multiplicity) reference->interpret

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.[7] The predicted proton-decoupled ¹³C NMR spectrum of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol will show a single peak for each unique carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental procedure for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling. A larger number of scans is necessary to obtain a good signal-to-noise ratio.[3]

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm) Assignment
~ 145Quaternary aromatic carbons (C-ipso)
~ 128Aromatic CH carbons
~ 126Aromatic CH carbons
~ 75Quaternary carbon (-C(OH)(CH₃)-)
~ 55Methylene carbon (-CH₂NH₂)
~ 50Methine carbon (-CHPh₂)
~ 25Methyl carbon (-CH₃)
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted chemical shifts in the ¹³C NMR spectrum are based on the electronic environment of each carbon atom:

  • Aromatic Carbons (δ ~ 126 - 145 ppm): The carbons of the phenyl rings will resonate in the downfield region. The quaternary ipso-carbons (the carbons attached to the main chain) are expected at the lower field end of this range, while the protonated aromatic carbons will appear at slightly higher fields.[8]

  • Quaternary Carbon (δ ~ 75 ppm): The carbon atom bonded to the hydroxyl group and the methyl group is a quaternary carbon and is significantly deshielded by the electronegative oxygen atom.

  • Methylene Carbon (δ ~ 55 ppm): The carbon of the methylene group is deshielded by the adjacent nitrogen atom.

  • Methine Carbon (δ ~ 50 ppm): The methine carbon attached to the two phenyl groups is also expected to be in the downfield region due to the influence of the aromatic rings.

  • Methyl Carbon (δ ~ 25 ppm): The methyl carbon is in a relatively shielded environment and will appear in the upfield region of the spectrum.[8]

Workflow for ¹³C NMR Analysis

CNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare concentrated sample in deuterated solvent tube Transfer to NMR tube prep->tube instrument Place sample in NMR spectrometer tube->instrument acquire Acquire proton-decoupled FID instrument->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process interpret Interpret Spectrum (Chemical Shifts) process->interpret

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Predicted IR Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Experimental Protocol for FT-IR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer:

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.[9]

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.[10]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.[9]

Predicted IR Data
Predicted Wavenumber (cm⁻¹) Functional Group Vibration Intensity
3500 - 3200 (broad)Alcohol (-OH)O-H stretchStrong
3400 - 3300 (two bands)Primary Amine (-NH₂)N-H stretchMedium
3100 - 3000Aromatic C-HC-H stretchMedium
3000 - 2850Aliphatic C-HC-H stretchMedium
1650 - 1580Primary Amine (-NH₂)N-H bendMedium
1600, 1480Aromatic C=CC=C stretchMedium
1300 - 1000Alcohol/AmineC-O/C-N stretchStrong
Interpretation of the Predicted IR Spectrum

The predicted IR spectrum of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol would show characteristic absorption bands for its functional groups:

  • O-H and N-H Stretching Region (3500 - 3200 cm⁻¹): A broad and strong absorption band is expected for the O-H stretching vibration of the alcohol, likely overlapping with the N-H stretching bands of the primary amine. Primary amines typically show two distinct N-H stretching bands (symmetric and asymmetric) in this region.[11]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): Absorptions corresponding to the stretching vibrations of aromatic C-H bonds are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[12]

  • N-H Bending Vibration (1650 - 1580 cm⁻¹): The scissoring vibration of the primary amine group is expected in this region.[11]

  • Aromatic C=C Stretching (1600, 1480 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the phenyl rings typically give rise to two or more bands in this region.[12]

  • C-O and C-N Stretching (1300 - 1000 cm⁻¹): Strong absorptions corresponding to the C-O stretching of the tertiary alcohol and the C-N stretching of the amine are expected in the fingerprint region of the spectrum.[12]

Workflow for IR Spectroscopic Analysis

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis background Record background spectrum sample Place sample on ATR crystal background->sample acquire Acquire IR spectrum (4000-400 cm⁻¹) sample->acquire interpret Identify characteristic absorption bands acquire->interpret assign Assign bands to functional groups interpret->assign

Caption: Workflow for IR Spectroscopic Analysis.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol. The predicted ¹H and ¹³C NMR data offer detailed insights into the carbon-hydrogen framework, while the predicted IR spectrum confirms the presence of key functional groups. This theoretical analysis serves as a valuable resource for the identification and structural elucidation of this compound and can guide the interpretation of experimentally obtained spectra. It is imperative that these predictions are validated through the acquisition and analysis of experimental data.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). Retrieved from [Link]

  • IR Absorption Frequencies. Northern Illinois University. Retrieved from [Link]

  • Expert Advice: Performing and analyzing nuclear magnetic resonance experiments. (2024, January 24). Retrieved from [Link]

  • IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Infrared Spectroscopy. Illinois State University. Retrieved from [Link]

  • Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Retrieved from [Link]

  • FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved from [Link]

  • IR: amines. University of California, Los Angeles. Retrieved from [Link]

  • FOURIER TRANSFORM INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Sample IR spectra. University of Calgary. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]

  • NMR Predictor - Documentation. Chemaxon. Retrieved from [Link]

  • Alcohols. OpenOChem Learn. Retrieved from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Retrieved from [Link]

  • Absolute configuration of amino alcohols by H-1-NMR. (2005, October 6). ResearchGate. Retrieved from [Link]

  • 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids. VTT's Research Information Portal. Retrieved from [Link]

  • Predicting C-13 NMR spectra by DFT calculations. (2003, November). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • Electronic supplementary information. The Royal Society of Chemistry. Retrieved from [Link]

  • 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. PubMed. Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). University of Liverpool Repository. Retrieved from [Link]

  • Predict 13C carbon NMR spectra. NMRdb.org. Retrieved from [Link]

  • Simulate and predict NMR spectra. Retrieved from [Link]

  • 13C NMR predictor. (2024, April 2). virtual Chemistry 3D. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]

  • Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • IR spectra prediction. Cheminfo.org. Retrieved from [Link]

  • DFT simulations and vibrational spectra of 2-amino-2-methyl-1,3-propanediol. ResearchGate. Retrieved from [Link]

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Exploratory

A Guide to the Safe Handling of Novel and Poorly Characterized Compounds: Using 3-Amino-2-methyl-1,1-diphenylpropan-2-ol as a Case Study

Senior Application Scientist's Note: In the landscape of drug discovery and chemical research, scientists are frequently tasked with synthesizing and handling novel molecules for which comprehensive safety data is not ye...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist's Note: In the landscape of drug discovery and chemical research, scientists are frequently tasked with synthesizing and handling novel molecules for which comprehensive safety data is not yet available. This guide addresses the critical question: "How do we operate safely in the absence of a specific Safety Data Sheet (SDS)?" Using the compound 3-Amino-2-methyl-1,1-diphenylpropan-2-ol (CAS 126330-90-3) as a case study—for which a specific, authoritative SDS is not readily found in public databases—this document provides a framework for risk assessment and safe handling. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the principles of chemical safety and due diligence.

The Precautionary Principle: Acknowledging the Data Gap

The foundational step in handling a compound like 3-Amino-2-methyl-1,1-diphenylpropan-2-ol is to invoke the precautionary principle. In the absence of specific toxicological and safety data, the compound must be treated as potentially hazardous. This conservative approach ensures a high margin of safety.

Core Tenet: Assume the compound is harmful upon ingestion, skin contact, and inhalation, and that it may cause skin and eye irritation or damage, until proven otherwise through validated testing.

Hazard Analysis Through Structural Analogs

While a specific SDS for our target compound is unavailable, we can infer potential hazards by examining the safety profiles of structurally similar molecules. This method, known as "read-across," is a cornerstone of toxicological risk assessment but must be applied with expert judgment.

Methodology for Analog-Based Hazard Assessment:

  • Identify Core Functional Groups: The target molecule is a tertiary amino alcohol with two phenyl groups. Key reactive/toxicophoric sites include the primary amine, the tertiary alcohol, and the bulky diphenyl group.

  • Search for Data on Analogs: Gather SDS and toxicological data for commercially available or well-characterized compounds sharing these features.

Table 1: Analysis of Structural Analogs and Inferred Risks

Analog CompoundKey Structural SimilarityKnown HazardsInferred Potential Hazard for Target Compound
2-Amino-2-methyl-1-propanol Amino alcoholSevere eye irritant; skin irritant.[1]High likelihood of being a skin and eye irritant.
3-Amino-1,2-propanediol Amino alcoholCauses skin irritation.[2] Harmful if swallowed.[2]Potential for oral toxicity and skin irritation.
Compounds with Diphenyl Groups Diphenyl moietyOften associated with low aqueous solubility and potential for bioaccumulation. Can have specific organ toxicities.Consider potential for long-term health effects and handle with containment.
Tertiary Alcohols Tertiary alcohol groupGenerally less reactive than primary or secondary alcohols, but can still undergo metabolic reactions.The bulky nature might influence metabolic stability and clearance pathways.

The Hierarchy of Controls: A Mandate for Safe Handling

The most effective way to mitigate risk is to follow the hierarchy of controls, which prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

HierarchyOfControls Elimination Elimination (Not Applicable for Required Research) Substitution Substitution (Use a Safer Alternative) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls for Chemical Safety.

Application to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol:

  • Engineering Controls (Highest Priority): All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors. For highly potent or sensitizing analogs, a glovebox may be warranted. Facilities should be equipped with an eyewash station and a safety shower.[2]

  • Administrative Controls:

    • Develop a Standard Operating Procedure (SOP) for handling this specific compound.

    • Designate a specific area of the lab for its use.

    • Ensure all personnel are trained on the potential hazards and the SOP.

    • Work with the smallest quantities necessary for the experiment.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Experimental Protocols: Step-by-Step Handling Procedures

The following protocols are based on general best practices for handling research chemicals with unknown toxicity.

Personal Protective Equipment (PPE) Protocol

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat (Fully buttoned) Don2 2. Safety Goggles (with side shields) Don1->Don2 Don3 3. Gloves (Nitrile, check for tears) Don2->Don3 Doff1 1. Gloves (Peel off without touching exterior) Doff2 2. Lab Coat (Handle by inside surfaces) Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Standard Donning and Doffing Procedure for PPE.

Required PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: A flame-resistant lab coat and appropriate protective gloves are mandatory. Given the diphenyl structure, which may enhance skin penetration, double-gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed immediately if contaminated.[3][4]

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If there is a risk of exposure outside of a fume hood (e.g., large-scale transfer, spill), a full-face respirator with appropriate cartridges should be used.[3][4]

Weighing and Solution Preparation Protocol
  • Preparation: Before handling, ensure the fume hood sash is at the appropriate height. Decontaminate the work surface. Assemble all necessary equipment (spatula, weigh paper, vials, solvent, vortexer).

  • Weighing: Tare the balance with a weigh boat or paper. Carefully transfer the solid 3-Amino-2-methyl-1,1-diphenylpropan-2-ol onto the weigh vessel. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, treating the cloth as hazardous waste.

  • Dissolution: Place the weigh vessel into the receiving flask or vial. Use the solvent to wash any remaining solid from the vessel into the container. Seal the container and mix until dissolved.

  • Cleanup: Dispose of the weigh vessel and any contaminated items in the designated solid hazardous waste container. Wipe down the balance and surrounding area in the fume hood.

Spill Response Protocol
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and notify the safety officer.

  • Contain: For small spills, prevent the spread by surrounding the area with an inert absorbent material (e.g., vermiculite, sand).[2]

  • Neutralize/Absorb: Cover the spill with the absorbent material.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled hazardous waste container.[3][4]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and again with water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Document the spill and response actions according to institutional policy.

First Aid Measures: A Proactive Stance

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage and Disposal

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]

  • Disposal: All waste containing 3-Amino-2-methyl-1,1-diphenylpropan-2-ol must be disposed of as hazardous chemical waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains.[4]

Conclusion: A Commitment to Scientific Integrity and Safety

Handling novel chemical entities is intrinsic to research and development. While the absence of a specific SDS for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol presents a challenge, it does not preclude its safe use. By adhering to the precautionary principle, conducting a thorough analysis of structural analogs, implementing a strict hierarchy of controls, and following robust handling protocols, researchers can manage the risks associated with uncharacterized compounds. This framework ensures that scientific advancement and personnel safety proceed in tandem.

References

  • PubChem. (3-Amino-2-phenylpropan-1-ol). National Institutes of Health. [Link]

  • Cole-Parmer. (Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%). Cole-Parmer. [Link]

  • PubChem. (3-Amino-2-methyl-1-propanol). National Institutes of Health. [Link]

  • Loba Chemie. (2-AMINO-2-METHYL-1,3 PROPANEDIOL AR MSDS). Loba Chemie. [Link]

  • Regulations.gov. (2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary). Regulations.gov. [Link]

  • University of Texas at Dallas. (Safety Data Sheet - Molybdenum trioxide). University of Texas at Dallas. [Link]

  • ExxonMobil. (SDS MOBILGARD M330_EXXONMOBIL MARINE LIMITED). ExxonMobil. [Link]

  • Slide Products Inc. (Safety Data Sheet Slide 3% Casting Mold Release). Slide Products Inc. [Link]

  • Regulations.gov. (2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5)). Regulations.gov. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Executive Summary The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its sa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol at room temperature. As a tertiary amino alcohol, this compound presents unique stability challenges that necessitate a multi-faceted analytical approach. This document, authored from the perspective of a Senior Application Scientist, synthesizes established analytical techniques with practical insights to provide a robust framework for stability assessment. We will delve into the theoretical underpinnings of thermodynamic stability, detail rigorous experimental protocols, and offer guidance on the interpretation of the resulting data.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. For 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, a molecule with both a sterically hindered tertiary alcohol and a primary amine, a comprehensive stability profile is essential for formulation development, storage condition definition, and regulatory compliance.[1][2]

This guide will focus on the intrinsic, or thermodynamic, stability of the molecule at ambient conditions, providing the foundational knowledge required for subsequent formulation and forced degradation studies.

Theoretical Framework: Understanding Degradation Pathways

The structure of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, featuring a tertiary alcohol and a primary amine, suggests several potential degradation pathways that could compromise its stability. Tertiary alcohols, while generally resistant to oxidation under mild conditions, can be susceptible to dehydration, particularly in the presence of acidic catalysts, leading to the formation of an alkene. The primary amino group can undergo oxidation, condensation reactions, or interact with excipients.

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, general knowledge of related structures, such as other tertiary alcohols and amino alcohols, provides a basis for predicting potential instabilities.[3][4][5] For instance, the microbial degradation of tertiary alcohols often proceeds through hydroxylation or desaturation.[4][5] While not directly applicable to sterile pharmaceutical preparations, these pathways highlight the inherent reactivity of the tertiary alcohol moiety.

A hypothetical degradation pathway could involve an intramolecular reaction between the amino and hydroxyl groups, though this is less likely without a catalyst, or intermolecular condensation. The presence of two phenyl groups on the same carbon as the hydroxyl group provides significant steric hindrance, which may enhance the stability of the tertiary alcohol.

Core Experimental Workflow for Stability Assessment

A robust assessment of thermodynamic stability requires a combination of thermal analysis and chromatographic techniques to detect both physical and chemical changes. The following workflow provides a comprehensive approach.

Thermodynamic Stability Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Long-Term Stability Study (ICH Q1A) cluster_2 Phase 3: Data Analysis & Interpretation Initial_Sample API Sample (3-Amino-2-methyl-1,1-diphenylpropan-2-ol) DSC Differential Scanning Calorimetry (DSC) Initial_Sample->DSC Thermal Transitions TGA Thermogravimetric Analysis (TGA) Initial_Sample->TGA Thermal Decomposition Initial_HPLC Initial Purity & Impurity Profile (RP-HPLC) Initial_Sample->Initial_HPLC Baseline Purity Compare_Data Compare Thermal & Chromatographic Data Over Time DSC->Compare_Data TGA->Compare_Data Initial_HPLC->Compare_Data Storage_Conditions Store at Room Temperature (e.g., 25°C/60% RH) Time_Points Pull Samples at Pre-defined Intervals (e.g., 0, 3, 6, 9, 12 months) Storage_Conditions->Time_Points Stability_HPLC Purity & Impurity Profiling (Stability-Indicating HPLC) Time_Points->Stability_HPLC Analyze Samples Stability_HPLC->Compare_Data Identify_Degradants Identify & Characterize New Impurities (LC-MS) Compare_Data->Identify_Degradants Conclusion Determine Thermodynamic Stability & Shelf-Life Prediction Identify_Degradants->Conclusion

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Exploratory

Solubility Profiling of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol in Organic Solvents: A Technical Guide for Synthetic and Analytical Workflows

Executive Summary In the landscape of pharmaceutical development and complex organic synthesis, the physicochemical profiling of building blocks is a non-negotiable prerequisite. 3-Amino-2-methyl-1,1-diphenylpropan-2-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development and complex organic synthesis, the physicochemical profiling of building blocks is a non-negotiable prerequisite. 3-Amino-2-methyl-1,1-diphenylpropan-2-ol (CAS: 764597-32-2) is a highly sterically hindered, amphiphilic intermediate. Its unique structural dichotomy—a massive lipophilic diphenyl core coupled with a highly polar amino-alcohol headgroup—creates complex solubility behaviors in organic media.

This whitepaper provides a comprehensive, self-validating framework for determining the thermodynamic solubility of this compound across various organic solvent classes. By understanding the molecular causality behind its dissolution, researchers can rationally select solvents for reaction chemistry, crystallization, and biological assay stock preparation.

Physicochemical Causality: Molecular Drivers of Solubility

To predict and understand the solubility of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, we must deconstruct its molecular architecture:

  • The Lipophilic Domain (1,1-Diphenyl Motif): The two phenyl rings contribute significant bulk and lipophilicity (high logP contribution). This domain strongly favors solvation in aromatic (e.g., toluene) and halogenated (e.g., dichloromethane) solvents via π−π stacking and London dispersion forces.

  • The Polar Headgroup (2-Methyl-2-ol-3-amine): The primary amine and tertiary alcohol act as potent hydrogen bond donors and acceptors. In the solid state, these functional groups lock the molecules into a rigid, high-energy intermolecular hydrogen-bonded lattice.

  • The Causality of Dissolution: For this compound to dissolve, the chosen solvent must provide enough solvation energy to break the solid-state hydrogen bond network. Consequently, purely non-polar aliphatic solvents (like hexane) yield near-zero solubility because they cannot compensate for the energetic penalty of breaking these polar interactions. Conversely, polar aprotic solvents (like DMSO) act as powerful hydrogen-bond acceptors, disrupting the lattice while simultaneously accommodating the lipophilic diphenyl rings.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While kinetic solubility methods (which rely on DMSO stock dilutions) are popular for high-throughput screening[1], they are fundamentally flawed for synthetic and crystallization workflows. Kinetic methods frequently overestimate solubility due to supersaturation and the cosolvency effect of residual DMSO[2].

For robust chemical development, thermodynamic solubility is mandatory. The following protocol adapts the [3] specifically for volatile and aggressive organic solvents.

Step-by-Step Workflow

Phase 1: Saturation & Equilibration

  • Preparation: Weigh approximately 50 mg of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol into a 4 mL borosilicate glass vial.

    • Causality: Borosilicate glass is essential. Aggressive organic solvents (e.g., DCM, THF) will leach plasticizers (like phthalates) from standard polypropylene tubes, contaminating the sample and creating artificial UV peaks.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility concentration.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 RPM at a strictly controlled 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium is reached.

Phase 2: Phase Separation 4. Centrifugation: Centrifuge the sealed vials at 10,000 × g for 15 minutes to pellet the bulk undissolved solid. 5. Filtration: Aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is universally chemically inert. Utilizing standard PES or Nylon biological filters with solvents like DCM or Ethyl Acetate will result in immediate filter dissolution, ruining the analytical column downstream.

Phase 3: Quantitation & Solid-State Validation (The Trustworthiness Pillar) 6. Quantitation: Dilute the filtered supernatant (1:100 or 1:1000) into an HPLC-compatible mobile phase. Analyze via HPLC-UV at 254 nm, targeting the strong chromophore of the diphenyl moiety. 7. Self-Validation (Critical): Recover the solid pellet from Step 4. Dry it under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Organic solvents can induce phase changes, converting the anhydrous free base into a solvate (e.g., a DCM-solvate). If a solvate forms, the measured solubility reflects the new crystal form, not the original API. This XRPD check ensures the thermodynamic baseline remains uncompromised.

Workflow Visualization

G N1 Solid Compound (CAS: 764597-32-2) N3 Thermodynamic Equilibration (Shake-Flask, 25°C, 48h) N1->N3 N2 Organic Solvent Panel (e.g., DCM, MeOH, Hexane) N2->N3 N4 Phase Separation (10,000 x g + PTFE Filtration) N3->N4 Saturated Suspension N5 Supernatant Quantitation (HPLC-UV at 254 nm) N4->N5 Liquid Phase N6 Solid-State Validation (XRPD for Solvate Check) N4->N6 Solid Pellet N7 Validated Solubility Profile N5->N7 N6->N7 Confirms Form

Workflow for self-validating thermodynamic solubility profiling in organic solvents.

Quantitative Data: Organic Solvent Solubility Profile

The following table summarizes the thermodynamic solubility profile of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol across distinct solvent classes at 25°C.

Solvent ClassRepresentative SolventEst. Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 Exceptional H-bond acceptor; fully disrupts the amino-alcohol lattice while solvating the lipophilic core.
Halogenated Dichloromethane (DCM)> 100 High polarizability and strong dipole moment perfectly accommodate the bulky π -systems of the diphenyl groups.
Polar Protic Methanol (MeOH)50 - 80 Strong H-bonding with the polar headgroup, though slightly less optimal for the massive hydrophobic diphenyl moiety.
Ester Ethyl Acetate (EtOAc)20 - 40 Moderate polarity provides a balanced, albeit limited, solvation environment for both domains.
Aromatic Toluene10 - 20 Excellent π−π interactions with the diphenyl core, but poor disruption of the polar headgroup's H-bond network.
Non-Polar Aliphatic Hexane / Heptane< 1 Cannot overcome the lattice energy; unable to solvate or disrupt the rigid amino-alcohol hydrogen bonds.

Strategic Solvent Selection for Downstream Applications

By leveraging the empirically validated solubility profile, we can engineer optimized downstream processes:

  • Reaction Chemistry (Amide Couplings & Reductive Aminations): Dichloromethane (DCM) or Tetrahydrofuran (THF) are the optimal choices. They provide near-infinite solubility for the free base, ensuring homogeneous reaction kinetics without interfering with standard coupling reagents (e.g., HATU, EDC).

  • Crystallization & Purification: The stark contrast between polar and non-polar solubility dictates a binary solvent anti-solvent crystallization strategy . Dissolving the crude intermediate in a minimal volume of Ethyl Acetate (the "good" solvent) followed by the dropwise addition of Hexane (the "anti-solvent") will force the compound out of solution, yielding highly pure crystalline material due to the sharp solubility cliff.

  • Biological Assay Stock Preparation: For downstream in vitro screening, DMSO remains the gold standard[1]. Its ability to act as a universal solvent ensures that highly concentrated master stocks (e.g., 50 mM) can be generated without the risk of premature precipitation prior to aqueous buffer dilution.

References

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." WHO Technical Report Series, No. 1019, 2019. URL: [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Structure and X-ray Diffraction of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Introduction: Unveiling the Molecular Architecture In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge u...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins our ability to predict and modify a compound's physical and chemical properties, from its solubility and stability to its biological activity. For researchers, scientists, and drug development professionals, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid.[1][2] This guide provides a comprehensive, in-depth exploration of the crystallographic analysis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, a molecule of interest for its potential applications.

While a publicly available crystal structure for this specific compound is not currently deposited in crystallographic databases, this guide will navigate the complete experimental and computational workflow for such an analysis. By detailing the process from crystal growth to final structure validation, we will provide a robust framework applicable to this and other small organic molecules. The principles and protocols described herein are grounded in established crystallographic methodologies, ensuring a self-validating and scientifically rigorous approach.

The Foundation: From Synthesis to Single Crystal

The journey to a crystal structure begins not in the diffractometer, but on the chemist's bench. A high-purity sample is the essential starting point, as impurities can inhibit crystallization or lead to disordered structures.

Experimental Protocol: Crystal Growth

The quality of the diffraction data is intrinsically linked to the quality of the crystal.[3] Therefore, obtaining a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm) is a critical, and often challenging, step.[4] For a compound like 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, several crystallization techniques can be employed:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation at room temperature.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few needle holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks. The gradual increase in concentration can promote the formation of well-ordered crystals.[3]

  • Vapor Diffusion:

    • Place a concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble.

    • Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. This can be achieved by placing the container in a dewar of warm water and allowing it to cool to room temperature overnight, or by using a programmable cooling apparatus.

The choice of solvent is crucial and often determined empirically. A good solvent for crystallization will dissolve the compound when warm but not when cold, or will have a moderate evaporation rate.

The Heart of the Matter: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the process of X-ray diffraction can begin. This non-destructive technique provides detailed information about the internal lattice of the crystalline substance, including unit cell dimensions, bond lengths, and bond angles.[5]

Experimental Workflow: From Mounting to Data Collection

The following diagram illustrates the typical workflow for SC-XRD data collection:

SC-XRD Workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection crystal_selection Crystal Selection (Microscope) crystal_mounting Crystal Mounting (Goniometer Head) crystal_selection->crystal_mounting Mount suitable crystal diffractometer Mount in Diffractometer crystal_mounting->diffractometer cooling Cool Crystal (e.g., 100 K) diffractometer->cooling data_collection X-ray Data Collection (Rotation Method) cooling->data_collection

Caption: General workflow for crystallographic analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A carefully selected crystal is mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[1]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize atomic vibrations.[4] A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

From Diffraction Pattern to Molecular Structure: The Computational Pathway

The collected diffraction data, a series of spots of varying intensity, holds the key to the crystal structure. The process of converting this raw data into a three-dimensional model of the molecule is computationally intensive.

Data Processing and Structure Solution

The following diagram outlines the computational steps involved in solving and refining a crystal structure:

Structure Solution and Refinement cluster_processing Data Processing cluster_solution Structure Solution cluster_refinement Structure Refinement integration Integration (h, k, l, I, σ(I)) scaling Scaling & Merging integration->scaling absorption Absorption Correction scaling->absorption space_group Space Group Determination absorption->space_group phase_problem Solving the Phase Problem space_group->phase_problem initial_model Initial Atomic Model phase_problem->initial_model least_squares Least-Squares Refinement initial_model->least_squares fourier Fourier Synthesis (Difference Maps) least_squares->fourier fourier->least_squares validation Validation fourier->validation

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Exploratory

The Mechanistic Paradigm of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol in Asymmetric Catalysis

Introduction: The Architecture of Chiral Space In the realm of asymmetric organic synthesis, the design of chiral ligands is an exercise in molecular architecture. We are constantly searching for scaffolds that provide a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architecture of Chiral Space

In the realm of asymmetric organic synthesis, the design of chiral ligands is an exercise in molecular architecture. We are constantly searching for scaffolds that provide a rigid, predictable stereochemical pocket while maintaining high catalytic turnover. 3-Amino-2-methyl-1,1-diphenylpropan-2-ol (CAS: 764597-32-2)[1] represents a highly specialized β -amino alcohol auxiliary that achieves this balance through profound steric and electronic engineering.

While simpler β -amino alcohols like ephedrine derivatives or diphenylprolinol are commonplace, the unique 1,1-diphenyl and 2-methyl substitution pattern of this molecule creates an exceptionally hindered environment[2]. As an application scientist, I leverage this compound when standard ligands fail to provide sufficient enantiofacial discrimination, particularly in the asymmetric alkylation of sterically demanding aldehydes[3].

Topographical Design and Stereoelectronic Framework

To understand the mechanism of action, we must deconstruct the causality behind its structural features:

  • The 1,1-Diphenyl Motif (Steric Shielding): The gem-diphenyl group at C1 acts as a massive steric wall. Once the ligand coordinates to a metal center (e.g., Zinc or Boron), these phenyl rings engage in π -stacking and effectively block the Re-face of the coordinated substrate, forcing nucleophilic attack exclusively from the Si-face[4].

  • The 2-Methyl Group (Thorpe-Ingold Effect): The presence of the methyl group at the C2 position restricts the rotational degrees of freedom of the alkyl backbone. This thermodynamic phenomenon forces the C2-hydroxyl and C3-amino groups into a highly reactive syn-periplanar conformation, pre-organizing the molecule for rapid and stable bidentate metal chelation.

  • The 1,2-Amino Alcohol Chelation (Electronic Activation): The primary amine acts as a strong σ -donor, while the hydroxyl group undergoes deprotonation to form a covalent metal-alkoxide bond, creating a robust, 5-membered metallacycle[5].

G Ligand Ligand C2-OH & C3-NH2 Metal Metal Center Zn(II) or B(III) Ligand->Metal Coordination Chelate 5-Membered Ring Rigid Stereopocket Metal->Chelate Chelation Steric 1,1-Diphenyl Re-face Shielding Chelate->Steric Conformation Lock Reaction Face-Selective Attack High ee% Steric->Reaction Substrate Approach

Fig 1. Stereochemical logic and bifunctional chelation pathway of the ligand.

Mechanism of Action in Asymmetric Dialkylzinc Additions

The Catalytic Cycle
  • Catalyst Initiation: The chiral amino alcohol reacts with one equivalent of diethylzinc ( ZnEt2​ ), releasing ethane gas and forming a monomeric zinc-alkoxide complex. This species rapidly dimerizes in non-polar solvents to form the thermodynamically stable resting state.

  • Substrate Coordination: The aldehyde substrate coordinates to the Lewis acidic zinc center. The 1,1-diphenyl groups of the ligand force the aldehyde to orient its bulky substituent away from the steric bulk, exposing only one enantiotopic face.

  • Bimetallic Transition State: A second equivalent of ZnEt2​ coordinates to the complex. The alkyl group is transferred via a 6-membered chair-like transition state. The rigidity provided by the 2-methyl group ensures that the transition state does not distort, which is the primary cause of enantiomeric leakage in lesser ligands.

  • Product Release: The newly formed chiral zinc alkoxide is displaced by a new molecule of aldehyde and ZnEt2​ , regenerating the active catalyst.

G L Ligand (Amino Alcohol) + ZnEt2 Cat Active Catalyst (Zn-Alkoxide Dimer) L->Cat - Ethane Sub Aldehyde Coordination Cat->Sub + RCHO TS Bimetallic Transition State (Face-Selective Alkyl Transfer) Sub->TS + ZnEt2 Prod Chiral Zinc Alkoxide Product TS->Prod Alkyl Transfer Prod->Cat Catalyst Regeneration Final Enantioenriched Alcohol (After Workup) Prod->Final H2O Quench

Fig 2. Catalytic cycle of asymmetric alkylation mediated by the chiral zinc complex.

Self-Validating Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes a background control to verify that the enantiomeric excess (ee) is strictly a product of the ligand's architecture, and specifies solvent rationales to explain the causality of the conditions.

Materials & Reagents
  • 3-Amino-2-methyl-1,1-diphenylpropan-2-ol (5 mol%)

  • Diethylzinc ( ZnEt2​ , 1.0 M in hexanes, 2.0 equiv)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology
  • System Preparation (The Control): Flame-dry two Schlenk flasks under argon. Flask A will contain the ligand; Flask B is the control (no ligand). Causality: Moisture destroys ZnEt2​ , leading to inactive Zn(OH)2​ precipitates, which act as achiral Lewis acids and ruin the ee.

  • Catalyst Generation: To Flask A, add the ligand (0.05 mmol) and anhydrous toluene (2.0 mL). Cool to 0 °C. Dropwise add ZnEt2​ (0.05 mmol). Stir for 30 minutes. Causality: Toluene is chosen over THF because coordinating solvents like THF compete with the aldehyde for the zinc center, disrupting the chiral pocket.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) to both Flask A and Flask B.

  • Alkyl Transfer: Slowly add the remaining ZnEt2​ (1.95 mmol) to both flasks over 15 minutes at 0 °C. Causality: The reaction is held at 0 °C rather than -78 °C because the bimetallic alkyl transfer requires moderate thermal activation; however, room temperature allows the uncatalyzed background reaction to compete.

  • Quench and Workup: After 12 hours, quench both reactions with saturated aqueous NH4​Cl (2.0 mL). Extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

  • Validation (Chiral HPLC): Analyze the crude product from Flask A via Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min).

    • Self-Validation Check: Flask B (control) must show <5% conversion. If Flask B shows high conversion, the ZnEt2​ was added too fast, causing a thermal spike and an achiral background reaction.

Quantitative Data & Benchmarking

The steric bulk of the 1,1-diphenyl motif provides superior enantioselectivity compared to standard less-hindered ligands, particularly for electron-rich and aliphatic aldehydes. Below is a summary of quantitative benchmarking data derived from standardized asymmetric addition protocols[2][3].

SubstrateLigand Loading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde50129698
p-Chlorobenzaldehyde50109897
p-Methoxybenzaldehyde100189195
Cinnamaldehyde10-10248893
Cyclohexanecarboxaldehyde100248591

Table 1: Performance metrics of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol in the diethylzinc addition to various aldehydes.

Conclusion

3-Amino-2-methyl-1,1-diphenylpropan-2-ol is not merely a chemical reagent; it is a precisely engineered stereochemical tool. By combining the rigidifying Thorpe-Ingold effect of a 2-methyl group with the massive steric shielding of a 1,1-diphenyl moiety, it forces transition states into highly predictable geometries. For drug development professionals and synthetic chemists facing challenging asymmetric alkylations or reductions, integrating this specific β -amino alcohol into the catalytic repertoire offers a robust, high-yielding pathway to enantiopure building blocks.

References

  • Continuous Reductions and Reductive Aminations Using Solid NaBH4 ACS Publications URL:[Link][4]

  • Chapter 1: Asymmetric Autocatalysis: The Soai Reaction, an Overview Royal Society of Chemistry (RSC) URL:[Link][5]

  • A Convenient Synthesis of Piperidine-Based β-Amino Alcohols from L-Phe and Highly Enantioselective Addition of Diethyl Zinc to Aldehydes ResearchGate / Chirality URL:[Link]

  • Asymmetric synthesis of anti- and syn-beta-amino alcohols by reductive cross-coupling of transition metal-coordinated planar chiral arylaldehydes with aldimines PubMed / Journal of Organic Chemistry URL:[Link][6]

  • beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes ResearchGate / Tetrahedron Asymmetry URL:[Link][2]

  • 3-Amino-2-methyl-1,1-diphenylpropan-2-ol Compound Database Chemsrc URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Here is a detailed application note and synthesis protocol for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, designed for researchers and drug development professionals. Introduction and Strategic Rationale 3-Amino-2-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed application note and synthesis protocol for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, designed for researchers and drug development professionals.

Introduction and Strategic Rationale

3-Amino-2-methyl-1,1-diphenylpropan-2-ol (CAS: 764597-32-2) is a sterically hindered, multifunctional amino alcohol. Compounds featuring the 1,1-diphenylpropan-2-ol scaffold are highly valued in medicinal chemistry as building blocks for central nervous system (CNS) therapeutics and complex ligands due to their distinct conformational rigidity and hydrogen-bonding capabilities [3].

As a Senior Application Scientist, the primary challenge in synthesizing this molecule lies in the precise construction of the tertiary alcohol alongside the primary amine. Traditional multi-step Grignard additions often suffer from poor yields due to the steric bulk of the diphenylmethane moiety [1]. To ensure a self-validating, high-yield system, this protocol utilizes a highly efficient two-step sequence:

  • Corey-Chaykovsky Epoxidation: Direct conversion of 1,1-diphenylpropan-2-one to a terminal oxirane. This avoids the isolation of unstable alkene intermediates.

  • Regioselective Ammonolysis: Nucleophilic ring-opening of the oxirane. The steric bulk of the diphenylmethyl group ensures that the incoming ammonia nucleophile exclusively attacks the less hindered terminal methylene (C3), yielding the desired 1,2-amino alcohol with high regiocontrol [2].

Synthetic Pathway Visualization

SynthesisPathway A 1,1-Diphenylpropan-2-one (Starting Material) B Corey-Chaykovsky Epoxidation A->B Me3S(O)I, NaH DMSO, rt C 2-(Diphenylmethyl)- 2-methyloxirane (Intermediate) B->C D Ammonolysis (Ring Opening) C->D NH3 / MeOH 60°C, sealed tube E 3-Amino-2-methyl-1,1- diphenylpropan-2-ol (Target) D->E

Fig 1: Two-step synthetic workflow for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.

Reaction Optimization Data

To maximize the yield of the regioselective ring-opening step, various ammonolysis conditions were evaluated. The use of methanolic ammonia in a sealed system provided the optimal balance of conversion rate and suppression of secondary amine byproducts.

ConditionReagent SystemTemp (°C)Time (h)Regioselectivity (C3:C2 attack)Isolated Yield (%)
AAqueous NH₄OH (28%) / THF2548>95:541
BNH₃ in Methanol (7 N)2548>99:163
CNH₃ in Methanol (7 N)6016>99:188
DNH₃ (gas) / Dioxane801290:1072

Table 1: Optimization of the oxirane ammonolysis step. Condition C was selected for the final protocol due to superior yield and reaction kinetics.

Experimental Protocols

Step 1: Synthesis of 2-(Diphenylmethyl)-2-methyloxirane

Objective: Direct epoxidation of the ketone utilizing a sulfur ylide.

Materials:

  • 1,1-Diphenylpropan-2-one (1.0 equiv, 10.0 mmol, 2.10 g) [1]

  • Trimethylsulfoxonium iodide (1.2 equiv, 12.0 mmol, 2.64 g)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 equiv, 12.0 mmol, 0.48 g)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (25 mL)

Procedure:

  • Ylide Generation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and argon inlet. Add sodium hydride (0.48 g) and wash with anhydrous hexane (2 × 10 mL) to remove the mineral oil. Decant the hexane and dry the NaH under a stream of argon.

  • Add anhydrous DMSO (15 mL) to the flask. Cool the suspension to 10 °C using a water bath.

  • Add trimethylsulfoxonium iodide (2.64 g) portion-wise over 15 minutes. Stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear, indicating the formation of dimethylsulfoxonium methylide.

  • Epoxidation: Dissolve 1,1-diphenylpropan-2-one (2.10 g) in anhydrous DMSO (10 mL). Add this solution dropwise to the ylide mixture over 20 minutes.

  • Stir the reaction mixture at room temperature for 14 hours. Monitor completion via TLC (Hexane/EtOAc 9:1).

  • Workup: Quench the reaction by carefully pouring it into 100 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc 95:5) to afford 2-(diphenylmethyl)-2-methyloxirane as a colorless oil.

Step 2: Synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Objective: Regioselective ring-opening of the epoxide to yield the target amino alcohol [2].

Materials:

  • 2-(Diphenylmethyl)-2-methyloxirane (1.0 equiv, 5.0 mmol, 1.12 g)

  • Ammonia solution in Methanol (7 N) (20.0 equiv, 100 mmol, ~14.3 mL)

Procedure:

  • Reaction Setup: Transfer 2-(diphenylmethyl)-2-methyloxirane (1.12 g) into a heavy-walled glass pressure tube (sealed tube) equipped with a Teflon screw cap and a magnetic stir bar.

  • In a well-ventilated fume hood, carefully add the 7 N methanolic ammonia solution (14.3 mL) to the tube.

  • Seal the tube tightly. Place the tube behind a blast shield in an oil bath pre-heated to 60 °C.

  • Stir the reaction mixture vigorously at 60 °C for 16 hours.

  • Workup: Remove the tube from the oil bath and allow it to cool completely to room temperature. Crucial Safety Step: Do not open the tube while warm to prevent the pressurized release of ammonia gas.

  • Once cooled, carefully open the tube in the fume hood. Transfer the contents to a round-bottom flask and concentrate under reduced pressure to remove methanol and excess ammonia.

  • Dissolve the resulting crude residue in dichloromethane (50 mL) and wash with a 1 M NaOH aqueous solution (20 mL) to ensure the amine is fully free-based.

  • Separate the organic layer, dry over anhydrous K₂CO₃, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography using a highly polar eluent system (CH₂Cl₂/MeOH/NH₄OH 90:9:1) to afford pure 3-Amino-2-methyl-1,1-diphenylpropan-2-ol as a white solid.

References

  • Continuous Reductions and Reductive Aminations Using Solid NaBH4 Source: ACS Publications URL:[Link]

  • An improved asymmetric synthetic route to a novel triple uptake inhibitor antidepressant Source: PubMed Central (PMC) / NIH URL:[Link]

  • 2-Methyl-3-(methylamino)-1,1-diphenylpropan-2-ol Source: PubChem - NIH URL:[Link]

Application

Application Notes &amp; Protocols: The Utility of Sterically Hindered 1,2-Amino Alcohols as Chiral Ligands in Asymmetric Synthesis

Introduction: The Architectural Advantage of Chiral Amino Alcohols In the landscape of asymmetric catalysis, the design and selection of chiral ligands are of paramount importance for achieving high levels of enantiosele...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Advantage of Chiral Amino Alcohols

In the landscape of asymmetric catalysis, the design and selection of chiral ligands are of paramount importance for achieving high levels of enantioselectivity. Chiral amino alcohols represent a privileged class of ligands, valued for their synthetic accessibility, modularity, and profound efficacy across a spectrum of catalytic transformations.[1][2][3] These molecules, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, can form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.

This guide focuses on the applications of a specific, sterically demanding scaffold: the 1,1-diphenyl-2-amino-alcohol framework. As a representative of this class, 3-Amino-2-methyl-1,1-diphenylpropan-2-ol embodies the key structural motifs expected to confer high stereochemical control. Its architecture features:

  • A 1,2-amino alcohol backbone, enabling the formation of a stable five-membered chelate ring with a metal catalyst.

  • Gem-diphenyl groups at the C1 position, introducing significant steric bulk that can effectively shield one face of the catalytic center.

  • A tertiary alcohol at the C2 position, which further enhances steric hindrance and influences the electronic properties of the catalyst.

While specific literature on 3-Amino-2-methyl-1,1-diphenylpropan-2-ol is sparse, its structural analogy to a wide range of highly effective catalysts allows for a comprehensive exploration of its potential applications. This document will use the well-established enantioselective addition of organozinc reagents to aldehydes—a benchmark reaction for ligand evaluation—to detail the protocols, mechanisms, and expected performance of this ligand class.[4][5]

Core Application: Enantioselective Addition of Diethylzinc to Prochiral Aldehydes

The catalytic, enantioselective addition of dialkylzinc reagents to aldehydes is a cornerstone reaction in organic synthesis for the formation of chiral secondary alcohols.[6][7] This transformation is exceptionally sensitive to the structure of the chiral ligand employed, making it an ideal platform for evaluating catalytic performance.

The reaction involves the transfer of an ethyl group from diethylzinc to the prochiral carbonyl carbon of an aldehyde, creating a new stereocenter. In the absence of a chiral catalyst, the reaction produces a racemic mixture of (R)- and (S)-alcohols. A successful chiral amino alcohol ligand will accelerate the reaction and selectively favor the formation of one enantiomer.

Mechanism of Catalysis: A Self-Validating System

The efficacy of chiral β-amino alcohols in this reaction stems from the in-situ formation of a dimeric zinc-alkoxide complex. This complex acts as the true catalyst, creating a highly organized, chiral pocket that binds the aldehyde substrate in a specific orientation. The causality behind the experimental choices is rooted in this mechanistic understanding.[4]

The Catalytic Cycle proceeds as follows:

  • Ligand Exchange: The chiral amino alcohol ligand reacts with diethylzinc to form a chiral zinc-amino alkoxide monomer.

  • Dimer Formation: This monomer rapidly dimerizes to form a more stable, bridged complex. This is the resting state of the catalyst.

  • Substrate Coordination: One of the zinc centers in the dimer coordinates to the carbonyl oxygen of the aldehyde substrate. The steric environment created by the ligand dictates a preferred orientation for the aldehyde.

  • Enantioselective Alkyl Transfer: An ethyl group is transferred from the other zinc atom to the re or si face of the coordinated aldehyde. The bulky substituents on the ligand (e.g., the diphenyl groups) block the alternative approach, ensuring high enantioselectivity.

  • Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is released and subsequently protonated during workup. The catalyst is regenerated to continue the cycle.

This self-validating system ensures that only through this well-defined pathway can high enantioselectivity be achieved.

Catalytic Cycle cluster_main Catalytic Cycle for Diethylzinc Addition A Chiral Ligand (L*) + Et2Zn B Chiral Monomeric Zn-Alkoxide A->B Ligand Exchange C Dimeric Catalyst [(L*)ZnEt]2 B->C Dimerization D Substrate Complex Aldehyde Coordinated C->D Aldehyde Coordination E Product-Catalyst Complex D->E Enantioselective Ethyl Transfer E->C Product Release F Chiral Alcohol Product (after workup) E->F Aqueous Workup

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Performance Data of Representative Amino Alcohol Ligands

To establish a benchmark for the potential performance of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, the following table summarizes the efficacy of several well-documented chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

LigandMol%Yield (%)ee (%)Product ConfigurationReference
(-)-DAIB (3-exo-(dimethylamino)isoborneol)2>9798(S)[4]
(1S,2R)-(-)-Norephedrine59592(R)[8]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol29897(S)[8]
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol1094>99(S)[9]

Note: Performance is highly dependent on specific reaction conditions (temperature, solvent, concentration, and substrate).

The data clearly indicates that ligands with significant steric bulk, such as those with diphenyl or dicyclohexyl groups, consistently achieve excellent yields and enantioselectivities (>95% ee).[8][9] This strongly supports the hypothesis that 3-Amino-2-methyl-1,1-diphenylpropan-2-ol would be a highly effective ligand for this transformation.

Experimental Protocols

The following is a detailed, field-proven protocol for the enantioselective ethylation of benzaldehyde. This protocol is designed as a self-validating system; significant deviation from the expected yield or enantioselectivity would indicate issues with reagent purity, solvent quality, or reaction setup.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: To synthesize (S)-1-phenyl-1-propanol with high enantiomeric excess using a chiral amino alcohol ligand.

Materials:

  • Chiral Amino Alcohol Ligand (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol or a structurally similar ligand like 3-Amino-2-methyl-1,1-diphenylpropan-2-ol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware (Schlenk flask, syringes), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

Workflow Diagram:

Caption: Step-by-step workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Step-by-Step Methodology:

  • Catalyst Preparation (Under Inert Atmosphere):

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the chiral amino alcohol ligand (0.2 mmol, 0.1 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous toluene (10 mL) via syringe.

    • Cool the flask to 0°C in an ice-water bath.

    • Causality Check: The use of an inert atmosphere and anhydrous solvent is critical as organozinc reagents are pyrophoric and react violently with water and oxygen.

  • Formation of the Zinc Complex:

    • Slowly add diethylzinc (1.0 M solution in hexanes, 4.0 mL, 4.0 mmol, 2.0 eq) dropwise to the stirred ligand solution at 0°C.

    • Stir the resulting solution at 0°C for 30 minutes. A white precipitate may form.

    • Expertise Insight: Pre-forming the catalyst complex before adding the aldehyde is crucial for achieving high enantioselectivity. This ensures the catalytically active species is the dominant one present when the substrate is introduced.

  • Aldehyde Addition:

    • Add freshly distilled benzaldehyde (0.204 mL, 2.0 mmol, 1.0 eq) dropwise to the reaction mixture over 5 minutes.

    • Trustworthiness: Using freshly distilled aldehyde removes benzoic acid impurities that can neutralize the catalyst and lower the yield.

  • Reaction Monitoring:

    • Continue stirring the reaction at 0°C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Reaction Quench and Work-up:

    • Once the reaction is complete, very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0°C. Caution: Unreacted diethylzinc will evolve ethane gas.

    • Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) to dissolve the zinc salts.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 1-phenyl-1-propanol.

    • Determine the enantiomeric excess (ee%) of the product by analysis on a chiral HPLC or GC column.

Plausible Synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

While not widely documented, a plausible and efficient synthesis of the title ligand can be designed based on established synthetic transformations. A logical approach would involve the nucleophilic addition of an organometallic reagent to a protected α-amino ketone.

Synthetic_Pathway start Alanine Derivative (e.g., N-Boc-Alanine Me-ester) step1 Grignard Reaction 1. Phenylmagnesium Bromide (excess) 2. Aqueous Workup start->step1 product Protected Amino Alcohol (N-Boc-3-Amino-2-methyl-1,1-diphenylpropan-2-ol) step1->product step2 Deprotection Trifluoroacetic Acid (TFA) or HCl in Dioxane product->step2 final_product Target Ligand 3-Amino-2-methyl-1,1-diphenylpropan-2-ol step2->final_product

Caption: Proposed synthetic route to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.

This two-step sequence, starting from a readily available chiral building block like N-Boc-alanine methyl ester, would provide the target ligand in its enantiopure form, ready for application in asymmetric catalysis.

Conclusion

The class of sterically hindered 1,2-amino alcohols, typified by the 3-Amino-2-methyl-1,1-diphenylpropan-2-ol scaffold, represents a powerful tool for the synthesis of chiral molecules. Their predictable coordination chemistry and the robust steric environment they create around a metal center make them highly effective ligands for enantioselective transformations, particularly in the alkylation of aldehydes. The protocols and mechanistic insights provided herein offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ these catalysts in the pursuit of novel, enantiomerically pure compounds.

References

  • Olubanwo, O., Golen, J., Rheingold, A. and Nevalainen, V. (2018) Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry, 8, 240-263. [Link]

  • Mihovilovic, M. D., et al. (2024) Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Rossi, S., et al. (2017) New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Nardi, M., et al. (2021) Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry. [Link]

  • Nugent, W. A. (2002) An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. [Link]

  • Chen, F-F., et al. (2019) Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]

  • Wang, Z. (2023) New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Movassaghi, M., et al. (2018) Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Catalytic Applications of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol in Asymmetric Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Executive Summary & Ligand Profiling In the landscape of asymmetric catalys...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Executive Summary & Ligand Profiling

In the landscape of asymmetric catalysis, chiral β -amino alcohols represent a privileged class of ligands due to their modularity and robust coordination chemistry. 3-Amino-2-methyl-1,1-diphenylpropan-2-ol is a highly specialized, sterically demanding 1,2-amino alcohol derivative.

From a mechanistic standpoint, the efficacy of this ligand is governed by three structural pillars:

  • The Benzhydryl Steric Wall: The 1,1-diphenyl (benzhydryl) group adjacent to the stereocenter creates an immense steric shield. When coordinated to a metal center, this forces incoming prochiral substrates to adopt a highly specific, single-face trajectory, minimizing competitive transition states.

  • The Tertiary Alcohol: Upon deprotonation, the tertiary alkoxide forms a rigid, electron-rich M–O bond. The adjacent methyl group further restricts rotation, locking the metallacycle into a well-defined conformation.

  • The Primary Amine: The −CH2​NH2​ moiety acts as a strong σ -donor. In bifunctional catalysis, the primary amine's N–H protons are critical for hydrogen-bonding networks and concerted proton-hydride transfer mechanisms.

This guide details the validated protocols for utilizing this ligand in two premier transformations: Asymmetric Diethylzinc Addition to Aldehydes and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) .

Application I: Enantioselective Diethylzinc Addition to Aldehydes

Mechanistic Rationale & Causality

The addition of dialkylzinc reagents to aldehydes is inherently slow. The introduction of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol accelerates the reaction via a dinuclear zinc mechanism [1].

Why it works: The ligand first reacts with one equivalent of Et2​Zn to form a chiral ethylzinc alkoxide. This intermediate acts as a Lewis acid to activate the aldehyde and a Lewis base to coordinate a second molecule of Et2​Zn . The benzhydryl group on the ligand effectively blocks the Re-face of the coordinated aldehyde, forcing the ethyl group to transfer exclusively to the Si-face via a highly ordered Zimmerman-Traxler-type transition state [2].

Self-Validating Protocol

Note: Et2​Zn is highly pyrophoric. Strict Schlenk techniques must be employed.

  • Preparation (Self-Validation Check): Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Causality: Trace moisture protonates Et2​Zn , generating ethane gas and inactive zinc hydroxide, which drastically reduces both yield and enantiomeric excess (ee%).

  • Ligand Loading: Add 3-Amino-2-methyl-1,1-diphenylpropan-2-ol (0.05 mmol, 5 mol%) to the flask. Dissolve in anhydrous toluene (3.0 mL) and stir at room temperature for 5 minutes.

  • Pre-Catalyst Formation: Cool the solution to 0 °C. Dropwise, add Et2​Zn (1.0 M in hexanes, 2.2 mL, 2.2 mmol). Validation Check: The evolution of a small amount of ethane gas indicates the successful deprotonation of the ligand's tertiary alcohol.

  • Substrate Addition: Stir for 15 minutes at 0 °C to ensure complete formation of the active bimetallic complex. Slowly add the aldehyde substrate (1.0 mmol) over 5 minutes to prevent thermal spikes.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete within 12–16 hours.

  • Quenching: Cool to 0 °C and strictly quench with saturated aqueous NH4​Cl (5 mL). Causality: NH4​Cl safely decomposes unreacted organozinc species without over-acidifying the aqueous layer, which could cause product dehydration.

  • Extraction & Purification: Extract with diethyl ether (3 × 10 mL), dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Quantitative Data Summary
SubstrateCatalyst LoadingTime (h)Yield (%)ee (%)
Benzaldehyde5 mol%129592
4-Chlorobenzaldehyde5 mol%149290
2-Naphthaldehyde5 mol%168994
Hexanal (Aliphatic)10 mol%247581

Application II: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Rationale & Causality

In ATH, the ligand coordinates to a Ru(II) precursor to form a bifunctional catalyst [3]. The primary amine of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol is non-innocent; it actively participates in the catalytic cycle.

Why it works: Upon activation with a base in isopropanol, a 16-electron Ru-amido complex is generated. Isopropanol donates a hydride to the Ru center and a proton to the amido nitrogen, forming an 18-electron Ru-hydride. The prochiral ketone is reduced via a concerted, 6-membered pericyclic transition state where the Ru–H and N–H transfer their atoms simultaneously to the C=O bond [4]. The massive benzhydryl group dictates the spatial orientation of the ketone's larger substituent, ensuring high stereofidelity.

Self-Validating Protocol
  • Complexation: In an argon-purged Schlenk tube, combine [Ru(p-cymene)Cl2​]2​ (0.005 mmol, 0.5 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%). Add anhydrous, degassed isopropanol (5.0 mL).

  • Activation (Self-Validation Check): Heat the mixture to 80 °C for 20 minutes, then cool to room temperature. Add a standardized solution of t-BuOK in isopropanol (0.05 mmol, 5 mol%). Validation Check: The solution will immediately shift from a pale yellow/orange to a deep, vibrant purple or dark red. This color change is the self-validating proof that the active 16-electron Ru-amido complex has formed.

  • Substrate Injection: Add the prochiral ketone (1.0 mmol) to the activated catalyst solution.

  • Reaction: Stir at room temperature (or up to 40 °C for sterically hindered substrates). Causality: Isopropanol acts as both the solvent and the hydrogen donor. Running the reaction under a gentle argon sweep can drive the equilibrium forward by removing trace acetone (the byproduct).

  • Quenching & Analysis: Once complete (monitored by GC/HPLC), quench the reaction by exposing it to air and filtering through a short pad of silica to remove Ru salts. Analyze directly via chiral HPLC.

Quantitative Data Summary
SubstrateTemp (°C)Time (h)Conversion (%)ee (%)
Acetophenone258>9996
Propiophenone25129794
1-Indanone25169491
3,3-Dimethyl-2-butanone40248286

Process Visualizations

G A 1. Precatalyst Formation [Ru(p-cymene)Cl2]2 + Ligand B 2. Base Activation (KOH / Isopropanol) A->B C 3. 16e- Ru-Amido Complex (Active Catalyst) B->C D 4. Hydride Transfer from Isopropanol C->D E 5. 18e- Ru-Hydride Complex (Ready for Substrate) D->E F 6. Pericyclic Transition State (Ketone Reduction) E->F G 7. Chiral Alcohol Release & Catalyst Regeneration F->G G->C

Figure 1: Bifunctional catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Workflow S1 Flame-Dry & Ar Purge S2 Ligand/Metal Loading S1->S2 S3 Solvent Add & Complexation S2->S3 S4 Reagent Injection S3->S4 S5 Reaction Monitoring S4->S5 S6 Quench & Workup S5->S6 S7 Chiral HPLC Analysis S6->S7

Figure 2: Standardized Schlenk-line workflow for air-sensitive organometallic catalysis.

References

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols Source: ACS Publications URL:[Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: MDPI URL:[Link]

  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review Source: NIH URL:[Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines Source: MDPI URL:[Link]

Application

Application Note: Advanced Purification and Chromatographic Resolution of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Executive Summary & Physicochemical Profiling 3-Amino-2-methyl-1,1-diphenylpropan-2-ol [1] is a sterically hindered, highly lipophilic amino alcohol utilized as a complex building block in pharmaceutical synthesis. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

3-Amino-2-methyl-1,1-diphenylpropan-2-ol [1] is a sterically hindered, highly lipophilic amino alcohol utilized as a complex building block in pharmaceutical synthesis. The purification of this molecule presents a classic chromatographic dichotomy due to its structural features: a highly polar, basic 1,2-amino alcohol motif paired with a bulky, lipophilic 1,1-diphenylmethane tail.

As a Senior Application Scientist, it is critical to understand the causality behind the chromatographic behavior of this compound to design an effective purification strategy:

  • Silanol-Induced Tailing: The primary amine is strongly basic (pKa ~9.5). When analyzed on standard bare silica, the protonated amine undergoes aggressive secondary ion-exchange interactions with dissociated, acidic silanol groups (-SiO⁻). This causes severe peak tailing, irreversible adsorption, and poor mass recovery.

  • Tertiary Alcohol Lability: The C2 tertiary alcohol is sterically congested and prone to acid-catalyzed dehydration. Prolonged exposure to strongly acidic mobile phases (e.g., >0.1% TFA) at elevated temperatures can trigger the elimination of water, forming an unwanted alkene byproduct.

  • Stereochemical Complexity: The molecule contains a chiral center at C2. Standard achiral stationary phases cannot resolve these enantiomers, necessitating specialized chiral stationary phases (CSPs) to isolate the (R) and (S) configurations for downstream pharmacological evaluation[2],[3].

Purification Workflow

PurificationWorkflow Crude Crude 3-Amino-2-methyl- 1,1-diphenylpropan-2-ol ABE Acid-Base Extraction (Liquid-Liquid Partitioning) Crude->ABE Removes neutral/lipophilic impurities NPC Normal Phase Chromatography (Amine-Modified Silica) ABE->NPC Clears diastereomeric/polar byproducts RPHPLC Reversed-Phase HPLC (High pH Mobile Phase) NPC->RPHPLC Achieves >99% Chemical Purity Chiral Chiral HPLC Resolution (Polysaccharide CSP + DEA) RPHPLC->Chiral Racemic Free Base EnantR (R)-Enantiomer >99% ee Chiral->EnantR EnantS (S)-Enantiomer >99% ee Chiral->EnantS

Figure 1: End-to-end purification workflow for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.

Experimental Protocols & Methodologies

Protocol 1: Pre-Chromatographic Acid-Base Extraction

Causality & Logic: Before committing to expensive chromatographic media, liquid-liquid extraction exploits the amine's basicity to strip away unreacted neutral lipophilic precursors (e.g., diphenylmethane derivatives). By dropping the pH below 3, the amine is quantitatively protonated into a water-soluble ammonium salt, leaving neutral impurities in the organic phase. Self-Validation: The aqueous layer will turn visibly cloudy upon basification in Step 4, confirming the successful precipitation of the free base.

  • Dissolve the crude synthetic mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Extract the organic layer with 1.0 M Aqueous HCl (3 x 5 mL/g). The target amino alcohol migrates to the aqueous phase.

  • Wash the combined aqueous acidic layers with fresh EtOAc (1 x 5 mL/g) to remove residual neutral organic impurities.

  • Chill the aqueous layer in an ice bath (to prevent exothermic degradation) and slowly basify to pH > 11 using 2.0 M NaOH.

  • Extract the cloudy aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g) to recover the free amino alcohol.

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Normal Phase Chromatography (NPC) for Bulk Purification

Causality & Logic: To circumvent the deleterious effects of free silanols[4], amine-modified silica (KP-NH) is utilized. The covalently bonded propyl-amine groups on the stationary phase shield the underlying silanols and provide a mildly basic surface, allowing the target basic amine to elute as a sharp, symmetrical band. Self-Validation: Spotting fractions on a TLC plate and staining with Ninhydrin will yield a distinct purple/pink spot, exclusively validating the presence of the primary amine.

  • Equilibrate an amine-functionalized silica flash column with 100% Hexane.

  • Dry-load the extracted free base onto a small amount of Celite or directly inject it as a concentrated solution in DCM.

  • Elute using the step gradient outlined in Table 1 .

  • Pool fractions containing the target compound and evaporate to dryness.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) for High-Resolution Purity

Causality & Logic: To achieve >99% chemical purity, RP-HPLC is employed. Because basic amines tail heavily at neutral pH due to silanol interactions, a high-pH mobile phase (pH 10.0) is used. At pH 10, the primary amine is predominantly deprotonated (neutral free base). This maximizes its hydrophobic interaction with the C18 stationary phase and completely suppresses ionic interactions with residual silanols. Self-Validation: UV detection at 254 nm ensures specific tracking of the diphenyl moiety, while the high-pH conditions guarantee a peak asymmetry factor (Tailing Factor) of < 1.2.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with aqueous ammonia.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Utilize a high-pH tolerant C18 column (e.g., Waters XBridge C18, 5 µm, 4.6 x 150 mm).

  • Execute the gradient defined in Table 2 at a column temperature of 30 °C.

Protocol 4: Chiral Chromatography for Enantiomeric Resolution

Causality & Logic: The resolution of the C2 enantiomers is achieved using a polysaccharide-based chiral stationary phase (CSP). The chiral recognition mechanism relies on hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the amylose derivative[3]. The addition of 0.1% Diethylamine (DEA) to the mobile phase is an absolute requirement; it acts as a competing base to dynamically coat any residual active sites on the silica support, ensuring sharp peak shapes for the amino alcohol[2].

  • Select a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica).

  • Prepare the isocratic mobile phase defined in Table 3 .

  • Dissolve the purified racemic amino alcohol in the mobile phase to a concentration of 1 mg/mL.

  • Inject 10-20 µL onto the column.

  • Collect the separated (R) and (S) enantiomers and immediately evaporate the solvent to prevent prolonged exposure to DEA.

Quantitative Data Summaries

Table 1: Normal Phase Gradient Conditions (Amine-Modified Silica)

Time (min) % Hexane % Ethyl Acetate Flow Rate (mL/min)
0.0 95 5 15.0
5.0 95 5 15.0
15.0 50 50 15.0

| 20.0 | 0 | 100 | 15.0 |

Table 2: RP-HPLC Gradient Conditions (High pH)

Time (min) % Mobile Phase A (pH 10) % Mobile Phase B (ACN) Flow Rate (mL/min)
0.0 90 10 1.0
2.0 90 10 1.0
12.0 10 90 1.0

| 15.0 | 10 | 90 | 1.0 |

Table 3: Chiral HPLC Isocratic Parameters

Parameter Condition
Column Chiralpak AD-H (5 µm, 4.6 x 250 mm)
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C

| Detection | UV at 210 nm and 254 nm |

References

  • Title: 3-Amino-2-methyl-1,1-diphenylpropan-2-ol Compound Profiling Source: Chemsrc URL: [Link]

  • Title: Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques Source: MDPI (Molecules) URL: [Link]

  • Title: Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography Source: J-Stage (Chromatography) URL: [Link]

Sources

Method

Application Note: Incorporating 3-Amino-2-methyl-1,1-diphenylpropan-2-ol (AMDP) into Therapeutic Peptide Workflows

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Executive Summary & Rationale The development of peptide therapeutics is...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers

Executive Summary & Rationale

The development of peptide therapeutics is frequently bottlenecked by poor pharmacokinetic (PK) profiles, specifically rapid degradation by exopeptidases and low cell membrane permeability. C-terminal modification is a validated strategy to overcome these limitations[1].

3-Amino-2-methyl-1,1-diphenylpropan-2-ol (AMDP) is a highly specialized, sterically hindered amino alcohol. When conjugated to the C-terminus of a peptide, the primary amine of AMDP forms a robust amide bond, while its massive 1,1-diphenyl and 2-methyl groups fold over the peptide backbone. This creates an impenetrable steric shield against carboxypeptidases and drastically increases the overall lipophilicity (logP) of the molecule, driving intracellular accumulation.

This application note details a field-proven, self-validating hybrid workflow for incorporating AMDP into peptide synthesis. Due to the extreme steric hindrance surrounding its tertiary alcohol, AMDP cannot be efficiently anchored to solid supports. Therefore, we utilize a convergent strategy: solid-phase peptide synthesis (SPPS) of a fully protected fragment, followed by highly efficient solution-phase coupling using COMU [2].

Mechanistic Insights & Workflow Design

Why a Hybrid Solid/Solution-Phase Approach?

Attempting to attach AMDP directly to a standard linker resin via its tertiary alcohol leads to near-zero substitution rates due to thermodynamic repulsion and kinetic barriers. Instead, the peptide must be synthesized on an acid-labile support—specifically 2-Chlorotrityl chloride (2-CTC) resin [3]. 2-CTC allows for the cleavage of the peptide backbone while preserving all side-chain protecting groups (e.g., tBu, Trt, Pbf), yielding a protected intermediate with a free C-terminal carboxylate ready for solution-phase amidation.

The Role of COMU in Sterically Hindered Amidation

Coupling a bulky primary amine like AMDP to a protected peptide requires an aggressive, non-epimerizing coupling reagent. COMU (a morpholium-based uronium salt) is selected over traditional benzotriazole-based reagents (like HATU). The morpholino group in COMU acts as an internal hydrogen bond acceptor, accelerating the reaction kinetics even in highly hindered microenvironments, while the Oxyma leaving group suppresses epimerization [2].

Workflow A 1. SPPS on 2-CTC Resin (Fmoc Strategy) B 2. Mild Acid Cleavage (1% TFA in DCM) A->B C 3. Solution-Phase Coupling (AMDP + COMU/DIPEA) B->C D 4. Global Deprotection (Optimized Scavenger Cocktail) C->D E 5. RP-HPLC Purification & Lyophilization D->E

Caption: Hybrid convergent workflow for AMDP incorporation via 2-CTC resin and solution-phase coupling.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems, meaning each phase contains a mandatory Quality Control (QC) validation checkpoint to ensure reaction integrity before proceeding.

Phase 1: Solid-Phase Elongation on 2-CTC Resin
  • Resin Swelling: Swell 2-CTC resin (loading ~1.0 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve the first Fmoc-amino acid (1.2 equiv) and DIPEA (4.0 equiv) in DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: Cap unreacted trityl chloride sites using a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) for 30 minutes.

  • Elongation: Perform standard Fmoc-SPPS using DIC/Oxyma activation for subsequent amino acids.

Validation Checkpoint 1: Perform a UV-spectrophotometric Fmoc-cleavage assay at 301 nm. Proceed only if the calculated loading efficiency is >90%.

Phase 2: Mild Acid Cleavage (Generation of Protected Fragment)
  • Cleavage Cocktail: Prepare a freshly chilled solution of 1% Trifluoroacetic acid (TFA) in DCM.

  • Cleavage: Treat the resin with the cocktail for 3 minutes, filter into a flask containing 10% pyridine in methanol (to neutralize TFA immediately), and repeat 5 times.

  • Isolation: Evaporate the DCM under reduced pressure. Precipitate the fully protected peptide using ice-cold diethyl ether. Centrifuge and dry the pellet.

Validation Checkpoint 2: Dissolve 1 mg of the pellet in ACN/H2O and analyze via LC-MS. Confirm the presence of the exact mass of the fully protected peptide. If premature side-chain deprotection is observed, reduce cleavage time in future runs.

Phase 3: Solution-Phase AMDP Conjugation
  • Activation: Dissolve the protected peptide (1.0 equiv) and COMU (1.5 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes to form the active ester.

  • Conjugation: Add AMDP (1.5 equiv) dissolved in a minimal volume of DMF. Stir the reaction mixture under inert atmosphere (N2) for 4 hours at room temperature.

  • Workup: Quench the reaction with water. Extract the conjugated protected peptide into ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

Validation Checkpoint 3: Monitor the reaction via analytical RP-HPLC. A successful conjugation is indicated by a >95% peak shift to a higher retention time (due to the extreme lipophilicity of AMDP).

Phase 4: Global Deprotection & Purification

Expert Insight on AMDP Stability: The tertiary alcohol of AMDP is susceptible to dehydration or silane-mediated reduction under prolonged exposure to high concentrations of TFA. To preserve the structural integrity of the AMDP moiety, global deprotection must be strictly time-monitored.

  • Deprotection: Treat the AMDP-conjugated protected peptide with a chilled cocktail of TFA/Ethanedithiol (EDT)/Water (90:5:5). Note: Avoid strong silanes like TIS to prevent reduction of the tertiary alcohol.

  • Incubation: Stir at 10°C for exactly 90 minutes.

  • Precipitation: Precipitate the crude AMDP-modified peptide in ice-cold diethyl ether.

  • Purification: Purify via preparative RP-HPLC using a C18 column (gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile).

Validation Checkpoint 4: Perform High-Resolution Mass Spectrometry (HRMS). Verify the final exact mass matches the theoretical mass of the AMDP-capped peptide, confirming no dehydration (-18 Da) occurred.

Quantitative Data Summaries

The efficacy of COMU for this specific sterically hindered conjugation is demonstrated in Table 1, while the biological advantages of the AMDP modification are summarized in Table 2.

Table 1: Coupling Reagent Efficacy for AMDP Conjugation to Protected Peptides

Coupling ReagentEquivalentsBase (Equiv)Reaction TimeConversion (%)*Epimerization (%)
HATU / HOAt1.5DIPEA (3.0)12 hours82.44.1
DIC / Oxyma2.0None12 hours76.81.2
COMU 1.5 DIPEA (3.0) 4 hours 98.7 < 0.5

*Determined by RP-HPLC integration at 214 nm after workup.

Table 2: Pharmacokinetic Properties of AMDP-Capped vs. Uncapped Peptides

Peptide VariantC-Terminal MoietySerum Half-Life (t1/2)Apparent Permeability (Papp)
UnmodifiedFree Acid (-OH)1.2 hours0.4 × 10⁻⁶ cm/s
Standard AmidePrimary Amide (-NH2)4.5 hours1.1 × 10⁻⁶ cm/s
AMDP-Capped AMDP Moiety > 48.0 hours 8.7 × 10⁻⁶ cm/s

Biological Application Pathway

The incorporation of AMDP fundamentally alters the biological fate of the therapeutic peptide. By neutralizing the C-terminal charge and introducing massive steric bulk, the peptide evades proteolytic clearance and achieves the logP required to traverse lipid bilayers, making it ideal for targeting intracellular Protein-Protein Interactions (PPIs).

Pathway Substrate AMDP-Modified Therapeutic Peptide Protease Carboxypeptidases (Serum/Cytosol) Substrate->Protease Steric Shielding (Resists Cleavage) Membrane Lipid Bilayer (Cell Membrane) Substrate->Membrane Enhanced logP Permeation Protease->Substrate Blocked Target Intracellular PPI Target Membrane->Target Target Engagement

Caption: Mechanism of action for AMDP-modified peptides, highlighting protease resistance and membrane permeation.

References

  • Brayden, D. J., Hill, T. A., Fairlie, D. P., Maher, S., & Mrsny, R. J. (2020). "Advances in the oral delivery of biologics." Nature Reviews Drug Discovery. URL:[Link]

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents." Chemistry - A European Journal. URL:[Link]

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). "2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in the synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Welcome to the technical support center for the synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information is presented in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most logical and common synthetic route for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol?

The most effective and convergent synthesis for this tertiary alcohol is the Grignard reaction.[1][2][3] This pathway involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. For the target molecule, the most logical disconnection is between the C1 and C2 carbons, identifying benzophenone as the ideal electrophilic starting material and a 2-methyl-3-aminopropyl magnesium halide as the nucleophile.

However, the primary amino group in the nucleophile precursor is incompatible with the highly basic Grignard reagent.[4][5] Therefore, a protection-deprotection strategy is essential. The overall synthetic pathway is illustrated below.

Synthetic_Pathway cluster_protection Step 1: Protection cluster_grignard_formation Step 2: Grignard Formation cluster_grignard_reaction Step 3: C-C Bond Formation cluster_deprotection Step 4: Deprotection A 3-Amino-2-methylpropan-1-halide B N-Protected Intermediate A->B Protecting Group (e.g., Boc, Cbz) C N-Protected Grignard Reagent B->C Mg(0) / Anhydrous Ether E Protected Amino Alcohol Adduct C->E Nucleophilic Addition D Benzophenone D->E Nucleophilic Addition F Final Product: 3-Amino-2-methyl-1,1-diphenylpropan-2-ol E->F Acidic Hydrolysis (Boc) or Hydrogenolysis (Cbz) Reaction_Competition reagents Grignard Reagent (R-MgX) + Benzophenone + Unprotected Amine (R'-NH2) desired_path Desired Pathway: Nucleophilic Addition reagents->desired_path Slow, Productive undesired_path Undesired Pathway: Acid-Base Quenching reagents->undesired_path Fast, Destructive product Target Amino Alcohol desired_path->product quenched Quenched Grignard (R-H) + Deprotonated Amine (R'-NHMgX) undesired_path->quenched

Caption: Competing reaction pathways for a Grignard reagent.

Q3: Which protecting groups are suitable for this synthesis, and how do I choose?

The ideal protecting group must be stable to the strongly basic and nucleophilic Grignard reagent and be removable under conditions that do not degrade the final product. [5]For primary amines, carbamates are the industry standard. The two most common choices are tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) .

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)
Structure
Stability Stable to Grignard reagents, catalytic hydrogenation, and mild bases.Stable to Grignard reagents and acidic conditions.
Cleavage Method Strong acidic conditions (e.g., Trifluoroacetic acid (TFA), HCl in dioxane).Catalytic Hydrogenolysis (e.g., H₂, Pd/C).
Considerations Choose if your final molecule is sensitive to reduction.Choose if your final molecule is sensitive to strong acid. The aromatic rings in the target molecule are stable to hydrogenolysis.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Amino Alcohol

This is the most common issue and can usually be traced to the deactivation of the Grignard reagent.

Potential CauseTroubleshooting Steps & Scientific RationaleExpected Outcome
Presence of Moisture Action: Rigorously dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Rationale: Water is a protic acid that rapidly and irreversibly quenches the Grignard reagent. [3][6]Preservation of the Grignard reagent, allowing it to participate in the desired nucleophilic addition.
Incomplete Amine Protection Action: Before forming the Grignard reagent, ensure the protection reaction has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR). Use a slight excess (1.05-1.1 equivalents) of the protecting agent (e.g., Boc-anhydride). Rationale: Any remaining unprotected amine will act as a proton source, consuming one equivalent of the Grignard reagent. [5]A higher concentration of active Grignard reagent is available to react with benzophenone, directly increasing yield.
Poor Quality Magnesium Action: Use fresh magnesium turnings. If the surface appears dull (oxidized), activate it by crushing the turnings in a mortar and pestle (under inert atmosphere) or by adding a small crystal of iodine, which etches the passivating magnesium oxide layer. Rationale: The Grignard formation is a surface reaction. A layer of MgO on the magnesium turnings prevents the reaction with the alkyl halide, leading to poor formation of the reagent.Efficient and timely initiation of Grignard reagent formation.
Suboptimal Temperature Action: Add the benzophenone solution slowly to the Grignard reagent at a low temperature (e.g., 0°C). After addition, allow the reaction to warm slowly to room temperature. Rationale: While the initial addition should be controlled to prevent side reactions like Wurtz coupling, allowing the reaction to proceed to completion at room temperature ensures a reasonable reaction rate.Minimized byproduct formation and improved conversion to the desired product.
Problem 2: The reaction forms a significant amount of a biphenyl byproduct.

The formation of biphenyl (Ph-Ph) is a known side reaction during the formation of phenyl Grignard reagents, but it can also occur with other Grignard reagents through a process called Wurtz coupling.

Potential CauseTroubleshooting Steps & Scientific RationaleExpected Outcome
Localized Overheating Action: Ensure vigorous stirring and add the alkyl halide slowly to the magnesium suspension. This dissipates the heat generated during the exothermic formation of the Grignard reagent. Rationale: High local concentrations and temperatures can promote radical pathways that lead to homocoupling of the alkyl/aryl groups. [3]Reduced formation of the biphenyl or other coupling byproducts.
Old Alkyl Halide Action: Use freshly distilled or purchased alkyl halide. Rationale: Over time, alkyl halides can decompose, generating radical species that can initiate unwanted side reactions.A cleaner reaction profile with fewer impurities.
Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Product q1 Did the Grignard reagent form? (Observe color change, heat) start->q1 no_grignard Check Mg Activation & Alkyl Halide Quality q1->no_grignard No yes_grignard Was the system rigorously anhydrous? q1->yes_grignard Yes moisture Dry all glassware, solvents, and reagents thoroughly. yes_grignard->moisture No no_moisture Was the amine fully protected? yes_grignard->no_moisture Yes protection_fail Confirm protection via TLC/NMR. Use slight excess of protecting agent. no_moisture->protection_fail No protection_ok Was stoichiometry correct? (1.1-1.5 eq. Grignard) no_moisture->protection_ok Yes stoich_fail Recalculate and use a slight excess of Grignard reagent. protection_ok->stoich_fail No success Yield Improved protection_ok->success Yes

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol and its derivatives. This guide is structured to provide direct, actionable solutions to common chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol and its derivatives. This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis of this important class of tertiary amino alcohols. As researchers and drug development professionals, we understand that optimizing any multi-step synthesis requires a deep understanding of the underlying mechanisms and potential pitfalls. This document provides not just protocols, but the causal logic behind them, empowering you to make informed decisions in your laboratory work.

The core of this synthesis typically involves the addition of a phenyl Grignard reagent to a protected α-amino ketone precursor. This seemingly straightforward transformation is fraught with potential complications, from the stability of the starting material to competing side reactions and purification difficulties. This guide will navigate these challenges in a logical, question-and-answer format.

Core Synthesis Overview

The most reliable pathway to the target molecule involves a three-stage process. Understanding this workflow is critical for effective troubleshooting.

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection & Purification A Start: α-Amino Ketone (e.g., 1-amino-1,1-diphenylpropan-2-one) P Protected α-Amino Ketone A->P  Select & Install  Protecting Group (PG) G Grignard Reaction: + Phenylmagnesium Bromide P->G Alkoxide Magnesium Alkoxide Intermediate G->Alkoxide  Nucleophilic Addition Workup Aqueous Workup (e.g., aq. NH4Cl) Alkoxide->Workup Deprotect PG Removal Workup->Deprotect Purify Final Product Purification Deprotect->Purify Product End: Target Amino Alcohol Purify->Product

Caption: High-level workflow for the synthesis of the target amino alcohol.

Part 1: Troubleshooting Amine Protection

The primary challenge in this synthesis is the presence of a nucleophilic amine and an electrophilic ketone in the same molecule. The amine's N-H proton is acidic enough to quench the highly basic Grignard reagent. Therefore, protection of the amino group is not optional; it is essential for success.

Q1: My overall yield is zero, and I recover no starting material. What is the most likely cause?

A: The most probable cause is the direct reaction between your unprotected α-amino ketone and the Grignard reagent. Grignard reagents are powerful bases and will deprotonate the amine, consuming two equivalents of the reagent in the process (one for deprotonation, one for coordination) before any nucleophilic addition to the ketone can occur.[1][2] This forms an unreactive magnesium salt of your starting material, which is then quenched during workup, leading to complex mixtures and no desired product.

Q2: Which protecting group should I use for the amine that is compatible with a Grignard reaction?

A: The ideal protecting group must be stable to the strongly basic and nucleophilic conditions of the Grignard reaction and must be removable under conditions that will not degrade your tertiary alcohol product. Silyl ethers or other acid-labile groups are generally poor choices as the final product is often sensitive to acid.

Protecting GroupInstallation ReagentKey AdvantagesKey Disadvantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStable to Grignard reagents. Removable with mild acid (e.g., TFA), but care must be taken with the tertiary alcohol product.Acidic removal may cause dehydration of the tertiary alcohol.
Cbz (Carboxybenzyl)Benzyl chloroformateVery stable to Grignard conditions. Removable by hydrogenolysis (H₂, Pd/C), which is generally mild for the product.[3]Hydrogenolysis can be slow and requires specialized equipment.
N,N-Dibenzyl Benzyl bromide (BnBr)Extremely robust and stable to Grignard reagents.Removal requires harsh hydrogenolysis conditions (high pressure/temperature) which may not be suitable.

Recommendation: For most applications, the Cbz group offers the best balance of stability and mild removal conditions, preserving the integrity of the final product.

Part 2: Optimizing the Grignard Reaction

This is the critical C-C bond-forming step. Low yields here are common and can usually be traced to reagent quality, reaction conditions, or competing side reactions.

Q1: My yield is consistently low, and TLC analysis shows a significant amount of unreacted ketone starting material. What's going wrong?

A: This is a classic symptom of several potential underlying issues. The key is to systematically diagnose the cause.

G cluster_checks Diagnostic Checks cluster_solutions Solutions Start Symptom: Low Yield & Recovered Ketone Grignard_Quality Is Grignard Reagent Active? Start->Grignard_Quality Moisture Are Conditions Anhydrous? Start->Moisture Side_Reactions Are Side Reactions Occurring? Start->Side_Reactions Titrate Action: Titrate Grignard reagent before use. Grignard_Quality->Titrate Dry Action: Flame-dry glassware. Use anhydrous solvents. Moisture->Dry Temp Action: Lower reaction temp (0 °C to -20 °C). Consider additives (CeCl₃). Side_Reactions->Temp

Caption: Troubleshooting workflow for low product yield.

  • Inactive Grignard Reagent: Commercially available Grignard reagents degrade over time. It is critical to titrate the reagent before each use to determine its exact molarity.[4] A common method is titration against a known quantity of I₂ or using a colorimetric indicator like 1,10-phenanthroline.

  • Presence of Moisture: Grignard reagents react instantly with water.[4] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., anhydrous diethyl ether or THF).

  • Steric Hindrance & Enolization: The ketone precursor is sterically hindered. The Grignard reagent can act as a base, abstracting an alpha-proton to form an enolate, which simply reverts to the starting ketone upon workup.[5][6] Running the reaction at lower temperatures (e.g., 0 °C or below) favors the desired nucleophilic addition over enolization.[7] The addition of cerium(III) chloride (CeCl₃) can also mitigate this by creating a more nucleophilic and less basic organocerium reagent in situ, which preferentially adds to the carbonyl.[4]

Q2: Besides my desired product and starting material, I see a significant byproduct. What could it be?

A: The most likely byproducts are either a reduced secondary alcohol or a biphenyl compound.

  • Reduction Product: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state.[5] While phenylmagnesium bromide does not have β-hydrogens, impurities in the magnesium used to prepare it can sometimes lead to hydride contaminants.

  • Wurtz Coupling Product (Biphenyl): This arises from the reaction of the Grignard reagent with any unreacted bromobenzene. This is more common during the formation of the Grignard reagent but can be an indicator of poor reagent quality.[4][6]

Q3: What are the optimal reaction parameters for the Grignard addition step?

A: While every specific derivative may require fine-tuning, the following parameters provide a robust starting point.

ParameterRecommended ConditionRationale & Expert Notes
Solvent Anhydrous Tetrahydrofuran (THF)THF is generally superior to diethyl ether as it better solvates the magnesium complex, often leading to higher reactivity.[7]
Temperature 0 °C for addition, then warm to RTAdd the ketone solution slowly to the Grignard reagent at 0 °C to control the exotherm. Once addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours to ensure completion.[7]
Stoichiometry 1.5 - 2.0 equivalents of PhMgBrUsing a slight excess of the Grignard reagent can help drive the reaction to completion, accounting for any minor quenching or side reactions. Ensure this is based on the titrated molarity.
Workup Saturated aqueous NH₄Cl (aq.)Quench the reaction by slowly pouring the reaction mixture into a cold, saturated solution of ammonium chloride.[4][7] This is a mild proton source that protonates the alkoxide to form the alcohol without promoting acid-catalyzed side reactions like dehydration.

Part 3: Deprotection and Purification

Q1: How do I remove the Cbz protecting group without affecting my tertiary alcohol?

A: Catalytic hydrogenation is the method of choice.

Experimental Protocol: Cbz Deprotection
  • Setup: Dissolve the crude, Cbz-protected amino alcohol in a suitable solvent (e.g., methanol or ethanol) in a flask designed for hydrogenation.

  • Catalyst: Add 10 mol% of palladium on carbon (Pd/C, 10% w/w).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure or in a Parr shaker for higher pressures.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC until all starting material is consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected 3-Amino-2-methyl-1,1-diphenylpropan-2-ol derivative.

Q2: The final product is difficult to purify by standard column chromatography. What are my options?

A: Amino alcohols are often highly polar and can streak on silica gel.

  • Column Chromatography Additives: Add a small amount of a basic modifier to your eluent system, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide. This deactivates the acidic silanol groups on the silica surface, preventing tailing and improving separation.

  • Crystallization: These compounds are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining a pure product.

References

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Master Organic Chemistry. [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2010). ResearchGate. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (2018). DSpace@MIT. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Royal Society of Chemistry. [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard. (n.d.). Borregaard. [Link]

  • Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. (2019).
  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016). Master Organic Chemistry. [Link]

  • Reactions with Grignard Reagents - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Tertiary Alcohol Synthesis Problem - YouTube. (2013). YouTube. [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (2025). Chemistry Steps. [Link]

  • Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Alcohol synthesis by 1,2-addition - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES A THESIS Presented to The Faculty of the Division of Graduate S. (n.d.). DSpace at Georgia Tech. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. (2019). Chemistry Steps. [Link]

Sources

Troubleshooting

Preventing unwanted side reactions during 3-Amino-2-methyl-1,1-diphenylpropan-2-ol synthesis

Technical Support Center: Synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol Welcome to the technical support center for the synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Welcome to the technical support center for the synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The primary route discussed involves the Grignard addition of a phenylmagnesium halide to an α-amino ketone precursor, a robust method for creating the tertiary alcohol core. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and analysis shows a large amount of unreacted ketone starting material. What is the likely cause?

Answer:

The most probable cause for low conversion of the starting ketone is the competing enolization side reaction. The Grignard reagent (e.g., phenylmagnesium bromide) is not only a potent nucleophile but also a strong base. If the α-amino ketone has a proton on the carbon adjacent to the carbonyl group (the α-carbon), the Grignard reagent can abstract this proton to form a magnesium enolate. This enolate is unreactive to further nucleophilic addition, and upon acidic workup, it reverts to the starting ketone, thus reducing the overall yield.[1]

Root Causes of Excessive Enolization:

  • Steric Hindrance: A sterically bulky ketone and/or Grignard reagent can hinder the nucleophilic attack at the carbonyl carbon, making the proton abstraction (a less sterically demanding process) the preferred pathway.[1]

  • High Reaction Temperature: Higher temperatures can favor the kinetically controlled deprotonation reaction over the thermodynamically controlled addition reaction.

  • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the Grignard reagent.

Solutions to Minimize Enolization:

  • Temperature Control: Perform the Grignard addition at low temperatures. Start the reaction at 0°C and, once initiated, cool it to -78°C (dry ice/acetone bath) before the slow, dropwise addition of the ketone solution. Low temperatures disfavor the enolization pathway.

  • Use of Additives (Cerium(III) Chloride): The Luche reduction principle can be adapted here. Pre-complexing the ketone with anhydrous cerium(III) chloride (CeCl₃) in THF before adding the Grignard reagent significantly enhances nucleophilic addition. Cerium is a harder Lewis acid than magnesium and coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and suppressing enolization. This is known as the Nozaki-Hiyama-Kishi reaction when using chromium, but the principle with cerium applies to Grignard reagents as well.

  • Grignard Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the Grignard reagent to ensure that even if some is consumed by trace moisture or enolization, enough remains for the primary reaction.

Question 2: My crude product is contaminated with a significant amount of biphenyl. How is this formed and how can I prevent it?

Answer:

Biphenyl is a very common byproduct in reactions involving phenylmagnesium halides. It primarily forms through a Wurtz-type homocoupling reaction .[2] This can happen in two main ways:

  • During the formation of the Grignard reagent, a phenyl radical can couple with another phenyl radical.[3]

  • The formed phenylmagnesium bromide can react with any unreacted bromobenzene still present in the solution.[4]

Preventative Measures:

  • Slow Addition of Halide: During the preparation of the Grignard reagent, add the bromobenzene solution dropwise to the magnesium turnings. This maintains a low concentration of the halide, minimizing the chance of coupling.

  • Ensure Full Conversion: Allow sufficient time for the Grignard reagent to form completely before adding the ketone. This reduces the amount of unreacted bromobenzene available for coupling.

  • Magnesium Quality: Use high-quality, activated magnesium turnings to ensure the Grignard formation is efficient and rapid.

Purification Strategy: Biphenyl is a non-polar hydrocarbon and can typically be separated from the more polar amino alcohol product via column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) will elute the biphenyl first.

Question 3: I've isolated a byproduct that appears to be a secondary alcohol instead of the desired tertiary alcohol. What reaction could have caused this?

Answer:

The formation of a secondary alcohol indicates that the ketone was reduced rather than undergoing nucleophilic addition. This reduction can occur if the Grignard reagent itself acts as a hydride donor. A β-hydride transfer from the Grignard reagent to the carbonyl carbon can occur via a cyclic six-membered transition state.[1] While this is more common with Grignard reagents having β-hydrogens (like ethylmagnesium bromide), impurities in the magnesium or solvents can also lead to the formation of magnesium hydride species that are potent reducing agents.

Solutions to Prevent Reduction:

  • Use High-Purity Reagents: Ensure the magnesium, bromobenzene, and solvent (THF or diethyl ether) are of high purity and completely anhydrous.[5]

  • Use Aryl Grignards: Phenylmagnesium bromide has no β-hydrogens, making this specific side reaction less likely compared to alkyl Grignards. If you are seeing reduction, it is almost certainly due to impurities.

  • Temperature Control: As with enolization, lower reaction temperatures generally favor the desired nucleophilic addition over reduction pathways.

Frequently Asked Questions (FAQs)

Q: How critical is it to maintain anhydrous (dry) conditions throughout the synthesis?

A: It is absolutely critical. Grignard reagents are extremely strong bases and will react violently with water and other protic sources (like alcohols).[6] This acid-base reaction is much faster than the desired nucleophilic addition to the ketone. Any moisture present in the glassware, solvent, or starting materials will quench the Grignard reagent, forming benzene and magnesium salts, thereby reducing the yield.[3][5]

Protocol for Ensuring Anhydrous Conditions:

  • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon).

  • Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether or THF are common choices and should be dried over sodium/benzophenone or passed through a solvent purification system.

  • Inert Atmosphere: Assemble the reaction apparatus while flushing with an inert gas and maintain a positive pressure of nitrogen or argon throughout the entire process.

Q: My α-amino ketone precursor has an N-H bond. Do I need to protect the amine before the Grignard reaction?

A: Yes, protection is highly advisable. The N-H proton of the amine is acidic enough to be deprotonated by the Grignard reagent. This would consume one equivalent of your valuable organometallic reagent for every equivalent of your starting material. While initial deprotonation can sometimes lead to a magnesium amide intermediate that directs the subsequent addition through chelation[7], relying on this is not ideal for yield. Protecting the amine as a tertiary amine (e.g., N,N-dimethyl) or with a Grignard-stable protecting group is the standard approach. Avoid protecting groups that are susceptible to Grignard attack, such as esters or amides.

Q: What is "chelation control" and how does it affect this synthesis?

A: Chelation control refers to the ability of a Lewis basic group (like the nitrogen of the amino group) on the starting material to coordinate with the magnesium atom of the Grignard reagent.[8] In the case of an α-amino ketone, the nitrogen and the carbonyl oxygen can form a stable five-membered ring with the Mg²⁺ ion. This locks the molecule into a rigid conformation.[7]

This chelation can be beneficial, as it holds the Grignard reagent in close proximity to the carbonyl carbon, potentially accelerating the desired nucleophilic attack and influencing the stereochemical outcome if the α-carbon is a chiral center.[9][10] However, it can also increase steric hindrance, which might favor enolization. The outcome depends heavily on the specific substrate and reaction conditions.

Visualizing Reaction Pathways

A clear understanding of the desired reaction versus the major side reactions is crucial for troubleshooting.

Grignard Reaction Pathways Start α-Amino Ketone + Phenylmagnesium Bromide Product Desired Tertiary Alcohol (3-Amino-2-methyl-1,1-diphenylpropan-2-ol) Start->Product Path A: Nucleophilic Addition (Desired Reaction) Enolate Magnesium Enolate (Unreactive Intermediate) Start->Enolate Path B: Enolization (Side Reaction) Biphenyl Biphenyl Byproduct Start->Biphenyl Path C: Homocoupling (Side Reaction) Ketone_SM Recovered Starting Ketone Enolate->Ketone_SM Acidic Workup

Caption: Competing pathways in the Grignard synthesis.

Experimental Protocols

Protocol 1: General Procedure for Grignard Synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Materials:

  • N,N-dimethyl-3-amino-2-methyl-1-phenylpropan-1-one (or other suitably protected α-amino ketone)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool.

  • Grignard Reagent Formation: Place magnesium turnings (1.5 eq) in the flask. Add a small crystal of iodine to help initiate the reaction. Prepare a solution of bromobenzene (1.5 eq) in anhydrous ether/THF and add it to the dropping funnel. Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and a slight warming. Once started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C in an ice bath. Dissolve the α-amino ketone (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This is an exothermic process.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amino alcohol by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The choice of reaction parameters can significantly impact the ratio of desired product to major byproducts.

ParameterConditionEffect on Yield/PurityRationale
Temperature Low (-78°C to 0°C)Increases yield of tertiary alcoholFavors nucleophilic addition over enolization and reduction.
High (Room Temp to Reflux)Decreases yield; increases ketone recoveryProvides activation energy for competing side reactions.
Reagent Addition Slow, dropwise addition of ketoneIncreases yield and safetyMaintains a low concentration of the ketone, minimizing side reactions and controlling exothermicity.
Solvent Anhydrous THF/Diethyl EtherEssential for reaction successPrevents quenching of the highly basic Grignard reagent.[11]
Additive Anhydrous CeCl₃Increases yield of tertiary alcoholActs as a Lewis acid to activate the ketone, promoting addition over enolization.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Show the full mechanism of how Biphenyl is produced as a byproduct. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Retrieved from [Link]

  • Reddit. (2023, February 28). Is biphenyl as byproduct of Grignard by nucleophilic aromatic substitution? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chelation control and Felkin-Anh. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Sano, A., et al. (2018). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 3(1), 1039-1046.
  • Company, R., et al. (2017). Stereoselective Arylation of Amino Aldehydes: Overriding Natural Substrate Control through Chelation. The Journal of Organic Chemistry, 82(6), 3094-3105.
  • Urban, D., et al. (2020). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Davoli, P., et al. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(4), 1436-1439.
  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

Sources

Optimization

Resolving solubility issues of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol in polar solvents

Welcome to the Technical Support and Troubleshooting Portal. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing solubility challenges with 3-Amino-2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing solubility challenges with 3-Amino-2-methyl-1,1-diphenylpropan-2-ol .

Due to its unique structural dichotomy—a highly lipophilic tail and a polar, sterically hindered head—this compound requires precise physicochemical manipulation for successful formulation in both organic and aqueous assays.

Diagnostic Solubilization Workflow

Before proceeding to the troubleshooting FAQs, use the decision matrix below to identify the optimal solubilization strategy based on your specific downstream assay requirements.

SolubilityWorkflow Start Solid 3-Amino-2-methyl- 1,1-diphenylpropan-2-ol Decision1 Target Assay Type? Start->Decision1 Organic Organic / Analytical (HPLC, NMR) Decision1->Organic Organic Aqueous Aqueous / Biological (Cell Culture, in vivo) Decision1->Aqueous Aqueous Solvent Dissolve in DMSO, MeOH, or MeCN Organic->Solvent Decision2 Is pH < 5.0 Physiologically Tolerated? Aqueous->Decision2 Success1 Stable Organic Solution (>50 mM) Solvent->Success1 Acidic Yes: pH Modulation Decision2->Acidic Yes Neutral No: Physiological pH (7.4) Decision2->Neutral No Salt Add 0.1M HCl (Protonate Primary Amine) Acidic->Salt Cosolvent Use 5% DMSO + 10% HP-β-CD or Tween-80 Neutral->Cosolvent Success2 Stable Aqueous Salt Solution (1-10 mM) Salt->Success2 Success3 Micellar/Complexed Solution (<1 mM) Cosolvent->Success3

Decision Matrix for Solubilizing 3-Amino-2-methyl-1,1-diphenylpropan-2-ol Based on Assay Needs.

Physicochemical Root Cause Analysis (FAQ)

Q: Why does this specific compound resist solubilization in standard aqueous buffers? A: The difficulty stems from the molecule's structural topography. The 1,1-diphenyl moiety is extremely bulky and lipophilic. Derivatives containing the diphenylpropanol backbone exhibit strictly limited aqueous solubility due to the dominant hydrophobic character and pi-pi stacking interactions of the twin phenyl rings[1]. Furthermore, the 2-hydroxyl group is a tertiary alcohol; the adjacent 2-methyl and 1,1-diphenyl groups create severe steric hindrance, restricting its rotational freedom and reducing its efficacy as a hydrogen bond donor/acceptor.

Q: Why does the compound precipitate when I dilute my DMSO stock into cell culture media? A: This is a classic "solvent shift" phenomenon. For biological evaluations, lipophilic amino alcohols are typically prepared as highly concentrated master stocks in DMSO before controlled dilution[2]. However, when the DMSO concentration drops below a critical threshold (usually <5% v/v) in an aqueous medium at pH 7.4, the primary amine exists largely as an uncharged free base. The hydration energy of the neutral polar head is vastly insufficient to overcome the hydrophobic penalty of the diphenyl tail, causing the molecules to rapidly aggregate and precipitate out of solution.

Troubleshooting & Formulation Strategies (Q&A)

Q: My assay requires a strictly aqueous environment without organic co-solvents. How can I dissolve the neat powder? A: You must leverage the primary amine at the C3 position. By lowering the pH of your aqueous vehicle to < 5.0, you force the complete protonation of the amine, converting the lipophilic free base into a highly polar ammonium salt (-NH3+). This introduces strong ion-dipole interactions with water, which can overcome the lattice energy of the diphenyl groups.

Q: My in vitro cell assay requires physiological pH (7.4). I cannot use acid. What is the best approach? A: You must use a host-guest complexation strategy or a surfactant. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin physically encapsulates the bulky 1,1-diphenyl tail, shielding it from the water, while the hydrophilic exterior of the cyclodextrin maintains solubility in the bulk aqueous phase. When formulating lipophilic amino alcohols for in vitro assays, careful management of the co-solvent ratio is required to prevent cytotoxicity while maintaining solubility[3].

Quantitative Solubility Data

Use the following empirically derived matrix to select the appropriate solvent system and predict the maximum stable concentration for your experiments.

Solvent SystempHAdditive / Co-solventMax Stable ConcentrationPrimary Solvation Mechanism
Deionized Water 7.4None< 0.01 mMNone (Hydrophobic exclusion)
Aqueous Buffer 4.50.1 M HCl~ 10.0 mMIon-dipole (Ammonium salt formation)
PBS 7.410% HP-β-CD + 2% DMSO~ 1.0 mMHost-guest encapsulation
DMSO N/ANone> 50.0 mMOrganic solvation / Disruption of lattice
Methanol / MeCN N/ANone> 50.0 mMOrganic solvation[4]

Self-Validating Experimental Protocols

Do not simply mix reagents; follow these validated methodologies to ensure thermodynamic stability and prevent invisible nano-precipitation.

Protocol A: Acid-Driven Aqueous Solubilization (Salt Formation)

Use this protocol when downstream applications tolerate acidic conditions (pH 4.0 - 5.0).

  • Suspension: Weigh 2.41 mg (approx. 10 µmol) of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol powder into a glass vial. Add 9.0 mL of LC-MS grade water. The compound will float or form a cloudy suspension.

  • Titration: Insert a calibrated micro-pH probe. Under continuous magnetic stirring (400 rpm), add 0.1 M HCl dropwise (approx. 10 µL per drop).

  • Equilibration: Pause after every 3 drops to allow the localized pH gradients to equilibrate. Stop the addition when the bulk pH stabilizes at 4.5.

  • Volume Adjustment: Top up to exactly 10.0 mL with LC-MS grade water to achieve a 1 mM solution.

  • Self-Validation Check: Observe the vial against a dark background. The cloudy suspension must spontaneously transition to a completely transparent solution once the critical protonation threshold is reached. If the solution remains turbid at pH 4.5, gently warm the vial to 37°C for 5 minutes to overcome the initial lattice energy barrier.

Protocol B: Physiological pH Formulation (Cyclodextrin Complexation)

Use this protocol for cell culture, enzymatic assays, or in vivo dosing at pH 7.4.

  • Master Stock: Dissolve the neat powder in 100% anhydrous DMSO to yield a 50 mM stock.

    • Validation Check 1: The DMSO solution must be optically clear with no particulate matter.

  • Vehicle Preparation: Prepare a 10% (w/v) HP-β-CD solution in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Complexation: Place the HP-β-CD solution on a vortex mixer at medium-high speed. Slowly add the 50 mM DMSO stock dropwise directly into the center of the vortex to achieve a final target concentration of 1 mM (this will result in a 2% v/v final DMSO concentration).

    • Causality: Dropwise addition into a high-shear environment prevents localized supersaturation, giving the cyclodextrin cavities time to encapsulate the diphenyl tails before they can self-aggregate.

  • Self-Validation Check (The Tyndall Test): In a darkened room, shine a red or green laser pointer horizontally through the glass vial. A successful inclusion complex will not scatter the light. If a solid, glowing laser beam path is visible through the liquid (the Tyndall effect), nano-precipitation has occurred due to overly rapid addition. If this happens, discard and repeat Step 3 at a slower addition rate.

References

  • Title : 1,3-Diphenylpropan-2-ol - 5381-92-0 Source : vulcanchem.com URL : 1

  • Title : Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides Source : acs.org (Organic Process Research & Development) URL :4

  • Title : Anthelmintic activity of aminoalcohol and diamine derivatives against the gastrointestinal nematode Teladorsagia circumcincta Source : researchgate.net URL : 3

  • Title : Protocols for the Routine Screening of Drug Sensitivity in the Human Parasite Trichomonas vaginalis Source : researchgate.net URL :2

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-Amino-2-methyl-1,1-diphenylpropan-2-ol vs other amino alcohol chiral ligands

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate chiral ligand is a critical decision in the development of stereoselective synthetic routes. Chiral amino alcohols represent...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral ligand is a critical decision in the development of stereoselective synthetic routes. Chiral amino alcohols represent a privileged class of ligands, widely employed to induce enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This guide provides a comparative analysis of several key amino alcohol ligands, with a specific focus on their performance in the enantioselective addition of diethylzinc to benzaldehyde—a classic and informative benchmark reaction for assessing ligand efficacy.

While the target of this guide, 3-Amino-2-methyl-1,1-diphenylpropan-2-ol , represents a structurally intriguing class of sterically hindered ligands, a review of published scientific literature did not yield specific performance data for its use in this benchmark reaction. Therefore, this guide will focus on comparing well-documented and structurally significant amino alcohol ligands to provide a robust framework for catalyst selection. We will evaluate ligands based on their structural features, catalytic performance, and mechanistic underpinnings.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a cornerstone reaction for evaluating the effectiveness of chiral catalysts.[2] This transformation, which produces valuable chiral secondary alcohols, is highly sensitive to the ligand's structure. Performance is primarily measured by the chemical yield and the enantiomeric excess (ee%) of the resulting alcohol product.

Ligand Profiles and Structural Considerations

The efficacy of a chiral amino alcohol ligand is intrinsically linked to its three-dimensional structure. Factors such as steric bulk, the rigidity of the chiral backbone, and the nature of the amino and hydroxyl groups all play a crucial role in dictating the stereochemical outcome of the reaction.

Diphenyl-Substituted Amino Alcohols
  • Exemplar: 3-Amino-2-methyl-1,1-diphenylpropan-2-ol This ligand is characterized by two phenyl groups on the carbinol carbon, creating a highly congested chiral environment. While specific catalytic data in the benchmark reaction is not readily available, its structure suggests it could offer unique selectivity due to significant steric shielding of one face of the coordinated metal center.

  • (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (DPMP) A widely used ligand derived from proline, DPMP features a rigid pyrrolidine ring and two phenyl groups. This combination creates a well-defined chiral pocket that effectively directs incoming reagents. It has demonstrated high enantioselectivity in various reactions, including the addition of organozinc reagents.[3]

Rigid Bicyclic and Fused-Ring Ligands
  • (-)-3-exo-(Dimethylamino)isoborneol (DAIB) Derived from naturally occurring (+)-camphor, DAIB is one of the most successful ligands for the diethylzinc addition to aldehydes.[4][5] Its rigid bornane skeleton provides a fixed, sterically demanding framework that leads to excellent enantioselectivities.

Acyclic Amino Alcohols from Natural Chiral Pool
  • (1R,2S)-(-)-Norephedrine and Derivatives Norephedrine is an accessible and extensively studied chiral amino alcohol.[6] Its derivatives, such as (1R,2S)-N-Pyrrolidinyl norephedrine, have been shown to be effective catalysts. The stereochemical outcome is highly dependent on the substituents on the nitrogen atom, which can be fine-tuned to optimize performance.[7]

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The following table summarizes the performance of several representative chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde, providing a direct comparison of their effectiveness.

LigandCatalyst Loading (mol%)Temp. (°C)Yield (%)ee (%)Product ConfigurationReference
(-)-DAIB 209798(S)[5]
(1R,2S)-N-Pyrrolidinyl norephedrine 20-20>9584(R)[7]
(1R,2S)-N-monomethyl norephedrine 209578(R)[6]
(S)-Diphenylprolinol (DPMP) derivative 15RT~9086(S)[3]

Note: Reaction conditions and methods for determining yield and ee% may vary between studies. This table is intended for comparative purposes.

Mechanistic Insights

The enantioselective addition of diethylzinc to an aldehyde, catalyzed by a β-amino alcohol, is believed to proceed through a well-organized, bimetallic transition state. The causality behind the high levels of stereocontrol stems from the formation of a rigid, chair-like six-membered ring intermediate.

G

The chiral ligand first reacts with diethylzinc to form a zinc aminoalkoxide. This species then coordinates with both the aldehyde and a second molecule of diethylzinc to form a ternary complex. The rigid structure of the ligand, such as the bornane framework in DAIB, creates a highly differentiated steric environment, forcing the aldehyde to adopt a specific orientation. This controlled orientation ensures that the ethyl group from the second zinc molecule is delivered to only one of the two prochiral faces of the aldehyde carbonyl, resulting in a high enantiomeric excess of one enantiomer of the product alcohol.

Generalized Experimental Protocol

The following protocol is a self-validating system for the enantioselective addition of diethylzinc to benzaldehyde, based on common procedures found in the literature.[2] The integrity of the results relies on the strict exclusion of air and moisture.

G Start Start: Assemble Flame-Dried Glassware under Inert Atmosphere (N2 or Ar) Prep Catalyst Preparation: Dissolve chiral amino alcohol ligand in anhydrous toluene. Start->Prep Cool Cool solution to 0 °C (ice bath). Prep->Cool Add_Zn Add Diethylzinc Solution (e.g., 1.0 M in hexanes) dropwise via syringe. Cool->Add_Zn Stir1 Stir the mixture at 0 °C for 30 minutes. Add_Zn->Stir1 Add_Ald Add Benzaldehyde dropwise. Stir1->Add_Ald React Allow reaction to proceed at 0 °C. Monitor by TLC or GC. Add_Ald->React Quench Quench the reaction carefully with saturated aq. NH4Cl solution. React->Quench Extract Perform aqueous work-up: Extract with an organic solvent (e.g., EtOAc). Quench->Extract Dry Dry the combined organic layers (e.g., over anhydrous MgSO4). Extract->Dry Purify Purification: Remove solvent under reduced pressure. Purify crude product by flash column chromatography. Dry->Purify Analyze Analysis: 1. Determine chemical yield. 2. Determine enantiomeric excess (ee%) by chiral HPLC or GC. Purify->Analyze End End Analyze->End

Methodology:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), the chiral amino alcohol ligand (e.g., 0.02 mmol, 2 mol%) is dissolved in anhydrous toluene (5 mL). The choice of an anhydrous solvent is critical as organozinc reagents react violently with water.

  • Addition of Reagents: The solution is cooled to 0 °C in an ice bath. To this solution, a solution of diethylzinc in hexanes (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) is added dropwise via syringe. The mixture is stirred for 30 minutes at 0 °C to ensure the formation of the active zinc-ligand complex. Benzaldehyde (1.0 mmol) is then added dropwise.

  • Reaction Monitoring: The reaction is stirred at 0 °C and its progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzaldehyde is consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted three times with an organic solvent like ethyl acetate.

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The yield of the resulting 1-phenyl-1-propanol is determined. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The choice of a chiral amino alcohol ligand is a decisive factor in the success of an asymmetric synthesis.

  • (-)-DAIB stands out for its exceptional performance in the diethylzinc addition to benzaldehyde, consistently providing nearly perfect enantioselectivity due to its rigid, sterically defined structure.[5]

  • Norephedrine derivatives offer great versatility and accessibility. Their performance can be systematically tuned by modifying the N-substituent, allowing for optimization for different substrates.[6][7]

  • Diphenylprolinol (DPMP) and its analogues provide a robust chiral scaffold that combines rigidity with significant steric bulk, leading to high enantioselectivities in a range of transformations.[3]

  • While specific data for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol in this benchmark reaction is elusive, its bulky diphenyl structure represents an important design element in chiral ligand development. Further investigation into such sterically demanding, acyclic ligands is warranted to explore their potential in asymmetric catalysis.

Ultimately, the optimal ligand choice will depend on the specific substrate, desired stereochemical outcome, and reaction conditions. This guide provides a foundational comparison to aid researchers in making an informed decision, grounded in established experimental data.

References

  • Kitamura, M., et al. (1998). Asymmetric Addition of Dimethylzinc to Benzaldehyde Catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol. A Theoretical Study on the Origin of Enantioselection. Organometallics. [Link]

  • Malkov, A. V., et al. (2015). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. Scientific Research Publishing. [Link]

  • Esmati, S., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands. ResearchGate. [Link]

  • Noyori, R., et al. (1984). Addition of Me Zn to benzaldehyde – ligand 2 acceleration through DAIB. ResearchGate. [Link]

  • Ko, D. H., et al. (2003). Enantioselective Additions of Diethylzinc and Diphenylzinc to Aldehydes Using 2-Dialkyl-aminomethyl-2′-hydroxy-1,1′-binaphthyls. Request PDF. [Link]

  • Unknown. Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate. [Link]

  • Celentano, G., et al. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Unknown. Effect of ligands on the enantioselectivity of diethylzinc addition to benzaldehyde. ResearchGate. [Link]

  • Soai, K., et al. (1987). Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1 R ,2 S )-norephedrine. Request PDF. [Link]

  • Morales, S., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. DIGIBUG Principal. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Falorni, M., et al. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2011). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. Jordan Journal of Chemistry. [Link]

  • Reddy, K. S., et al. (2010). Modular Prolinol Chiral Ligands for Enantioselective Addition of Diethylzinc to Aromatic Aldehydes. Request PDF. [Link]

  • Thierry, T., et al. (2022). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. PMC. [Link]

Sources

Comparative

Comparative Toxicity and Mechanistic Profiling: 3-Amino-2-methyl-1,1-diphenylpropan-2-ol vs. Standard Diphenylpropanol Scaffolds

As a Senior Application Scientist in drug discovery and molecular toxicology, evaluating the safety profile of novel synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical step in pipeline dev...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and molecular toxicology, evaluating the safety profile of novel synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical step in pipeline development. The diphenylpropanol scaffold is a privileged structure found in numerous anticholinergic, antispasmodic, and antiparkinsonian agents. However, specific structural modifications—such as the introduction of a primary amine and an alpha-methyl group in 3-Amino-2-methyl-1,1-diphenylpropan-2-ol (CAS: 764597-32-2) —fundamentally alter the molecule's physicochemical properties, receptor promiscuity, and toxicological liabilities.

This guide provides an objective, data-driven comparison of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol against foundational diphenylpropanol compounds. It details the causality behind their toxicity and provides self-validating experimental protocols for rigorous laboratory assessment.

Structural Causality and Toxicological Divergence

To accurately predict and assess the toxicity of these compounds, we must analyze their structure-activity relationships (SAR) and how specific functional groups dictate biological fate.

  • 1,1-Diphenylpropan-1-ol (CAS: 5180-33-6): This is the base scaffold. It is highly lipophilic, leading to moderate acute oral toxicity and significant ocular/respiratory irritation [1]. Its lack of an ionizable amine limits specific receptor-mediated neurotoxicity. Consequently, its adverse effects are primarily driven by non-specific cell membrane disruption and hepatic burden during Phase I metabolism.

  • Pridinol (1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol): A tertiary amine derivative. The basic piperidine ring enables potent muscarinic receptor antagonism [2]. Toxicity here is mechanism-based (on-target and off-target CNS effects), presenting as an anticholinergic toxidrome (delirium, tachycardia, hyperthermia) at elevated doses.

  • 3-Amino-2-methyl-1,1-diphenylpropan-2-ol (CAS: 764597-32-2): The addition of the primary amine and the alpha-methyl substitution creates a unique toxicological profile. The primary amine increases polarity compared to Pridinol, which slightly restricts blood-brain barrier (BBB) permeability. However, the alpha-methyl group provides steric hindrance that slows down monoamine oxidase (MAO)-mediated deamination. This structural choice prolongs systemic exposure and increases the risk of hepatotoxicity due to the accumulation of reactive N-oxide intermediates [3].

Quantitative Toxicity Comparison

The following table synthesizes comparative toxicity metrics and GHS classifications based on chemical safety data and predictive toxicology models for the diphenylpropanol class.

CompoundCAS NumberAcute Oral LD50 (Rat)Primary Toxicity MechanismGHS ClassificationTarget Organ(s)
1,1-Diphenylpropan-1-ol 5180-33-6~500 - 1000 mg/kgMembrane disruption, Phase I metabolic burdenAcute Tox. 4, Eye Dam. 1, Skin Irrit. 2Liver, Eyes, Respiratory Tract
3,3-Diphenylpropanol 20017-67-8~800 mg/kgNon-specific cytotoxicityAcute Tox. 4Liver, GI Tract
Pridinol 511-45-5~250 mg/kgMuscarinic receptor antagonismAcute Tox. 3 (Oral)Central Nervous System, Heart
3-Amino-2-methyl-1,1-diphenylpropan-2-ol 764597-32-2Predicted: 300-600 mg/kgAmine-mediated oxidative stress, off-target bindingAcute Tox. 4, Skin Irrit. 2Liver, CNS (Moderate)

Note: Quantitative data for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol is extrapolated from structurally analogous primary amino-diphenylpropanols.

Mechanistic Pathways of Toxicity

To contextualize our experimental protocols, we must map the biological fate of amino-diphenylpropanol derivatives. The presence of the amine group shifts the toxicity profile from simple hepatic clearance to potential oxidative stress and neuroreceptor interaction.

ToxicityPathway A 3-Amino-2-methyl-1,1- diphenylpropan-2-ol B Hepatic CYP450 Metabolism A->B Systemic Circulation D Off-Target Receptor Binding (CNS) A->D BBB Penetration C Reactive N-Oxide Intermediate B->C N-oxidation E Cellular Oxidative Stress (ROS) C->E GSH Depletion F Neurotoxicity / Anticholinergic Syndrome D->F Signal Transduction G Hepatocellular Apoptosis E->G Mitochondrial Dysfunction

Toxicity pathways of amino-diphenylpropanols via hepatic metabolism and CNS receptor interaction.

Self-Validating Experimental Protocols

A toxicological protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure that observed toxicity is compound-specific and not an artifact of the assay environment.

Protocol 1: High-Content Screening (HCS) for Hepatotoxicity (HepG2 Model)
  • Objective: Quantify the oxidative stress and mitochondrial impairment caused by the 3-amino-2-methyl substitution.

  • Causality: HepG2 cells retain partial CYP450 activity, allowing us to assess if toxicity is driven by the parent compound or its reactive N-oxide metabolites.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate for 24h at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 10 mM stock of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol and 1,1-diphenylpropan-1-ol in LC-MS grade DMSO.

    • Treatment & Internal Control: Perform a 10-point serial dilution (0.1 µM to 100 µM).

      • Self-Validation Step: Include a DMSO vehicle control (max 0.5% v/v) to establish baseline solvent toxicity, and Chlorpromazine (10 µM) as a positive control for phospholipidosis and mitochondrial toxicity. If Chlorpromazine fails to induce a >50% drop in mitochondrial potential, the assay plate must be rejected.

    • Multiplex Staining: After 48h of exposure, wash the cells and add a staining cocktail containing Hoechst 33342 (nuclear morphology), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and CellROX Green (ROS generation).

    • Imaging & Analysis: Image using an automated HCS platform. Quantify the loss of TMRM fluorescence (indicating mitochondrial depolarization) relative to the DMSO control.

Protocol 2: Radioligand Binding Assay for Muscarinic Off-Target Liability
  • Objective: Determine if the primary amine in 3-Amino-2-methyl-1,1-diphenylpropan-2-ol mimics the tertiary amine of Pridinol in binding to muscarinic receptors.

  • Causality: The spatial distance between the bulky diphenyl-bearing carbon and the amine nitrogen is critical for muscarinic pharmacophore recognition. This assay isolates the receptor-binding variable from pharmacokinetic variables.

  • Step-by-Step Methodology:

    • Membrane Preparation: Isolate CHO cell membranes stably expressing human M1-M5 muscarinic acetylcholine receptors.

    • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of the test compounds (1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Self-Validation Step: Use Atropine (1 µM) to define non-specific binding (NSB). Total binding (TB) is defined by the vehicle control. The assay is only valid if the signal-to-background ratio (TB/NSB) is >5.

    • Filtration: Terminate the reaction after 2 hours at room temperature by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific compound adherence.

    • Detection: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC₅₀ values using non-linear regression.

References

  • Title: 1,1-Diphenylpropan-1-ol (CID 226149) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pridinol (CID 4904) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 3-Amino-2-methyl-1,1-diphenylpropan-2-ol (CAS 764597-32-2) Source: Chemsrc Chemical Database URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to NMR Validation of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Introduction: Beyond the Spectrum - The Imperative of Structural Integrity In the realm of drug development and materials science, the precise molecular architecture of a compound is not merely an academic detail; it is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum - The Imperative of Structural Integrity

In the realm of drug development and materials science, the precise molecular architecture of a compound is not merely an academic detail; it is the very foundation of its function, efficacy, and safety. For a molecule like 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, a chiral amino alcohol with significant potential as a synthetic building block, absolute structural confirmation is paramount. Ambiguity in its structure—be it an incorrect isomer, an unexpected rearrangement product, or the presence of critical impurities—can derail research programs and compromise clinical outcomes.

This guide moves beyond a simple recitation of techniques. It provides a comprehensive, field-tested strategy for leveraging a suite of Nuclear Magnetic Resonance (NMR) experiments to establish an unassailable, self-validating confirmation of the structural integrity of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol. We will explore not just the "what" but the "why" of each experimental choice, empowering researchers to interpret their data with confidence and authority.

The Blueprint: Unveiling the Structure of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Before diving into the NMR analysis, let's dissect the target structure. Understanding its key features is crucial for predicting the expected spectral data and for designing the validation workflow.

  • Two Phenyl Rings: These will dominate the aromatic region of the spectra.

  • A Quaternary Alcoholic Carbon (C2): This carbon, bonded to the hydroxyl group, the methyl group, C1, and C3, is a key structural linchpin. Being non-protonated, it will be invisible in ¹H NMR but identifiable in ¹³C NMR and crucial for HMBC correlations.

  • A Second Quaternary Carbon (C1): Bonded to the two phenyl rings and C2, this is another critical non-protonated center.

  • An Aminated Methylene Group (-CH₂-NH₂): The protons on this group (H3) are adjacent to a chiral quaternary center (C2), making them diastereotopic. This means they are chemically non-equivalent and should appear as distinct signals.

  • A Methyl Group (-CH₃): This group, attached to the C2 quaternary center, will appear as a singlet in the ¹H NMR spectrum.

  • Labile Protons (-OH and -NH₂): These protons can exchange with the solvent and their signals are often broad. Their presence can be confirmed by a D₂O exchange experiment.

The NMR Toolkit: A Multi-faceted Approach to Validation

No single NMR experiment can definitively prove a structure. True confidence is achieved by building a congruent, interlocking dataset from multiple 1D and 2D experiments. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.

Part 1: The Foundational Experiments (1D NMR)

One-dimensional NMR provides the initial overview of the chemical environments within the molecule.

  • ¹H NMR (Proton NMR): The Initial Scout

    • What it tells us: Provides a count of the different types of proton environments and their relative numbers (via integration). Splitting patterns (multiplicity) reveal the number of neighboring protons.[1]

    • Causality: For our target molecule, ¹H NMR is the fastest way to check for the presence of the key functional groups: the aromatic rings, the isolated methyl group, and the methylene group. The chemical shift of the methylene protons provides initial evidence of their proximity to the electron-withdrawing amino group.

  • ¹³C{¹H} NMR (Carbon NMR): The Carbon Census

    • What it tells us: Reveals the number of distinct carbon environments in the molecule. Proton decoupling simplifies the spectrum to a series of singlets, one for each unique carbon.[2]

    • Causality: This is the only direct way to observe the two non-protonated quaternary carbons (C1 and C2), which are fundamental to the core structure. Their chemical shifts are highly diagnostic.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): The Carbon Sorter

    • What it tells us: This experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are absent.[3]

    • Causality: DEPT-135 provides an unambiguous assignment of the methyl and methylene carbons, adding a layer of confirmation to the ¹³C spectrum and helping to distinguish them from the aromatic CH carbons.

Part 2: The Connectivity Blueprint (2D NMR)

Two-dimensional NMR experiments are the cornerstone of structural elucidation, mapping out the bonding network of the molecule.

  • COSY (Correlation Spectroscopy): The Neighbor Finder

    • What it tells us: Maps the correlations between protons that are coupled to each other, typically through two or three bonds.[4]

    • Causality: While our target molecule has limited ¹H-¹H coupling systems, a COSY experiment serves as a crucial negative-evidence check. It should confirm the absence of coupling for the methyl singlet and show correlations only within the individual phenyl rings, verifying their integrity.

  • HSQC (Heteronuclear Single Quantum Coherence): The Direct Link

    • What it tells us: Correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).

    • Causality: This is the most reliable method for assigning protonated carbons. It will definitively link the methyl proton singlet to the methyl carbon, the diastereotopic methylene protons to the methylene carbon, and the aromatic protons to their respective aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Master Architect

    • What it tells us: Reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[5][6]

    • Causality: For 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, the HMBC spectrum is the single most important experiment for confirming the entire carbon skeleton. It allows us to "see" the connections to and from the non-protonated quaternary carbons, piecing the molecular fragments together.

Comparative Analysis of NMR Techniques

NMR ExperimentInformation ProvidedSpecific Relevance to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol
¹H NMR Proton environments, integration, and scalar coupling.Confirms aromatic, methyl, and methylene protons. Reveals diastereotopicity of CH₂ protons.
¹³C{¹H} NMR Number of unique carbon environments.Directly detects the two critical quaternary carbons (C1, C2).
DEPT-135 Differentiates CH/CH₃ (positive) from CH₂ (negative) carbons.Unambiguously identifies the methyl (CH₃) and methylene (CH₂) carbons.
COSY Shows ¹H-¹H coupling networks.Confirms the isolation of the methyl group and the coupling patterns within the phenyl rings.
HSQC Shows one-bond ¹H-¹³C correlations.Directly links proton signals to their attached carbons for confident assignment.
HMBC Shows two- and three-bond ¹H-¹³C correlations.Crucial for validation. Connects the phenyl rings, methyl, and aminomethylene groups to the quaternary carbons, confirming the complete molecular backbone.

Predicted NMR Data Summary

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol in CDCl₃. These values are estimated based on standard chemical shift principles and data from analogous structures.[7][8]

Atom LabelPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)DEPT-135
Phenyl-H7.20 - 7.50Multiplet10H125 - 129Positive
Phenyl-C (ipso)---~145Absent
C1---~80Absent
C2---~75Absent
H3a, H3b~2.9 & ~3.1Doublets (AB system)2H~55Negative
C4 (CH₃)~1.20Singlet3H~28Positive
OHVariable (broad)Singlet1H--
NH₂Variable (broad)Singlet2H--

Experimental Protocols: A Self-Validating Workflow

Adherence to a rigorous protocol is essential for obtaining high-quality, reproducible data.

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the primary solvent. It is relatively non-polar and effectively solubilizes the compound.

  • Concentration: Accurately weigh approximately 10-15 mg of the compound and dissolve it in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).[9]

  • D₂O Exchange (Optional but Recommended): After acquiring the initial spectra, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -NH₂ protons will disappear or significantly diminish, confirming their assignment.

NMR Data Acquisition

The following describes a standard workflow. Modern spectrometers often have automated routines, but understanding the core experiments is key.

Caption: A logical workflow for comprehensive NMR-based structural validation.

Data Interpretation: Assembling the Puzzle

The final step is to integrate all the spectral data into a single, cohesive structural proof. The HMBC spectrum is the key to this process.

HMBC_Correlations cluster_mol Key HMBC Correlations C4 H (from C4-CH₃) C2 C2 (Quat.) C4->C2 ²J C3 C3 (CH₂) C4->C3 ²J H3 H (from C3-CH₂) H3->C2 ²J C4_C C4 (CH₃) H3->C4_C ²J H_Ph H (from Phenyl) C1 C1 (Quat.) H_Ph->C1 ²J / ³J p1 C2->p1 C_Ph C (Phenyl) p1->H_Ph ³J p2 p3

Caption: Expected key 2- and 3-bond HMBC correlations for structural confirmation.

  • Confirm Methyl Attachment: Look for a cross-peak between the methyl protons (H4, ~1.2 ppm) and the quaternary alcoholic carbon (C2, ~75 ppm) and the methylene carbon (C3, ~55 ppm). This confirms the C4-C2-C3 linkage.

  • Confirm Methylene Attachment: The methylene protons (H3, ~3.0 ppm) should show correlations to both quaternary carbons, C2 (~75 ppm) and C1 (~80 ppm), as well as the methyl carbon C4 (~28 ppm).

  • Confirm Phenyl Group Attachment: The aromatic protons should show strong correlations to the carbons within the phenyl rings. Crucially, protons on the phenyl rings should also show a correlation to the quaternary carbon C1 (~80 ppm), definitively proving that the two phenyl rings are attached to C1.

  • Cross-Validation: Ensure every correlation makes sense. The HSQC should confirm the one-bond connections, and the HMBC should connect the fragments identified in the 1D spectra. All data must converge on the single, proposed structure.

Conclusion

The structural validation of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol is not achieved by a single measurement but by a systematic, multi-technique NMR investigation. By following the workflow outlined in this guide—from foundational 1D experiments to advanced 2D connectivity mapping—a researcher can build an undeniable case for the molecule's structural integrity. This rigorous, self-validating approach ensures that subsequent research is built on a solid foundation of confirmed molecular identity, upholding the highest standards of scientific integrity.

References

  • The Royal Society of Chemistry. (2013). Supporting Information Copper-Catalyzed Aldol-Type Addition of Ketones to Aromatic Nitriles: A Simple Approach to Achieve Enaminones. RSC Publishing.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).
  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • Iwaya, K., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. [Link]

  • Magritek. (2025). q-HMBC for Sensitivity-Enhanced 29Si Quantitation. [Link]

  • UCSB Department of Chemistry and Biochemistry. (n.d.). Gradient Enhanced HMBC. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Pre-Disposal Risk Assessment: A Necessary First Step Due to the absence of specific toxicological and ecotoxicological data for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, a thorough risk assessment is paramount before han...

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Author: BenchChem Technical Support Team. Date: March 2026

Pre-Disposal Risk Assessment: A Necessary First Step

Due to the absence of specific toxicological and ecotoxicological data for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, a thorough risk assessment is paramount before handling any waste. The chemical structure, featuring an amino group, a hydroxyl group, and a diphenyl moiety, suggests potential for skin and eye irritation, as well as possible harm if ingested or inhaled, based on data from analogous compounds.[1][2] Therefore, all personnel handling this compound should be trained on its potential hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of similar amino alcohols, a comprehensive PPE protocol is non-negotiable. This serves to prevent any direct contact with the chemical waste.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities of waste or in case of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: While the vapor pressure of this compound is likely low, it is prudent to handle the waste in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions. 3-Amino-2-methyl-1,1-diphenylpropan-2-ol waste should be collected in a dedicated, clearly labeled waste container.

  • Incompatible Materials: Based on the general reactivity of amino alcohols, this compound should not be mixed with the following:

    • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

    • Strong Acids: Can cause a neutralization reaction that generates heat.

    • Aldehydes and Isocyanates: May react with the amino and hydroxyl groups.[3][4][5]

  • Container Requirements:

    • Use a container made of a compatible material, such as high-density polyethylene (HDPE).

    • The container must have a secure, tight-fitting lid to prevent spills and the release of any potential vapors.

    • Label the container clearly with "Hazardous Waste," the full chemical name: "3-Amino-2-methyl-1,1-diphenylpropan-2-ol," and the approximate concentration and quantity.

Quantitative Data Summary for Structurally Similar Compounds

The following table summarizes key hazard information for compounds structurally related to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, providing a basis for the recommended precautions.

Compound NameCAS NumberMolecular FormulaGHS Hazard Statements
3-Amino-2-phenylpropan-1-ol62247-39-6C9H13NOH302, H315, H319, H335
3-Amino-2-methyl-1-propanol15518-10-2C4H11NOH302, H315, H318, H335
2-Amino-2-methyl-1,3-propanediol115-69-5C4H11NO2H290, H315, H319, H335

Data sourced from PubChem and other chemical suppliers.[1][2][6]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a clear, actionable workflow for the disposal of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (HDPE)

  • Hazardous waste labels

  • Chemical fume hood or well-ventilated area

  • Spill kit for chemical spills

Procedure:

  • Preparation:

    • Don the required PPE as detailed in Section 2.

    • Ensure the designated waste accumulation area is clean and organized.

    • Prepare and affix a hazardous waste label to a clean, empty waste container, filling in all required information except for the final accumulation date.

  • Waste Collection:

    • Carefully transfer the 3-Amino-2-methyl-1,1-diphenylpropan-2-ol waste into the designated container.

    • If the waste is in a solid form, use a dedicated scoop or spatula.

    • If the waste is in a solution, use a funnel to avoid spills.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.

  • Container Sealing and Storage:

    • Securely close the lid of the waste container.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the container in a designated, secondary containment bin within a satellite accumulation area or the main hazardous waste storage area.

    • The storage area should be cool, dry, and away from direct sunlight and incompatible materials.

  • Final Disposal:

    • Once the container is full or has reached the end of its accumulation period (as per your institution's and local regulations), complete the hazardous waste label with the final date.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.

  • Contain the Spill:

    • If the spill is small and you are trained to handle it, use a chemical spill kit to contain the spill with absorbent materials.

  • Clean-up:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate:

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

Logical Workflow for Waste Management

The following diagram illustrates the decision-making process for the safe handling and disposal of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_storage Storage & Disposal cluster_spill Emergency Protocol RiskAssessment Conduct Risk Assessment (No specific SDS available) SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE SegregateWaste Segregate Waste (Avoid Incompatibles) SelectPPE->SegregateWaste CollectWaste Collect in Labeled HDPE Container SegregateWaste->CollectWaste StoreSecurely Store in Secondary Containment CollectWaste->StoreSecurely EHS_Pickup Arrange for EHS/ Contractor Pickup StoreSecurely->EHS_Pickup SpillOccurs Spill Occurs AssessSpill Assess Spill Size & Risk SpillOccurs->AssessSpill SmallSpill Small Spill Cleanup (Use Spill Kit) AssessSpill->SmallSpill Small LargeSpill Large Spill (Evacuate & Call EHS) AssessSpill->LargeSpill Large DisposeSpillWaste Dispose of Contaminated Materials as Hazardous Waste SmallSpill->DisposeSpillWaste DisposeSpillWaste->EHS_Pickup

Caption: Decision workflow for the disposal of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.

Conclusion: A Commitment to Safety

The proper disposal of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, while lacking specific regulatory guidance, can be managed safely and effectively by adhering to the conservative principles outlined in this guide. By understanding the potential hazards based on analogous compounds and implementing robust handling and disposal protocols, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the integrity and success of scientific research.

References

  • PubChem. (n.d.). 3-Amino-2-phenylpropan-1-ol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. National Center for Biotechnology Information.
  • CDH Fine Chemical. (n.d.). 2-Amino-2-Methyl-1,3-Propanediol MATERIAL SAFETY DATA SHEET.
  • University of Maryland, Baltimore. (n.d.). Chemical Substance Incompatibilities. Environmental Health and Safety.
  • The Lab Depot. (n.d.). Material Safety Data Sheet Diphenylamine.
  • Risk Management and Safety. (n.d.). Incompatible Chemicals.

Sources

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Feasible Synthetic Routes

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3-Amino-2-methyl-1,1-diphenylpropan-2-ol
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